Technical Documentation Center

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride
  • CAS: 1803595-93-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol Hydrochloride: Structure, Properties, and Applications In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol Hydrochloride: Structure, Properties, and Applications

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Spirocyclic frameworks—structures containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity can significantly enhance receptor binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.[1] The 6-azaspiro[2.5]octane core, which fuses a cyclopropane and a piperidine ring, is a noteworthy example of such a scaffold, valued for its compact and constrained geometry.[1]

This guide focuses on a specific, functionalized derivative: 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS: 1803595-93-8) . The addition of a hydroxymethyl (-CH₂OH) group at the C1 position of the cyclopropane ring transforms the parent scaffold into a versatile building block. This primary alcohol provides a reactive handle for extensive chemical elaboration, making it a molecule of significant interest for researchers, medicinal chemists, and drug development professionals aiming to construct complex molecular architectures and explore new structure-activity relationships (SAR).[1] This document serves as a comprehensive technical resource, detailing its chemical structure, physicochemical properties, potential synthetic strategies, analytical characterization, and applications.

Molecular Identity and Structural Elucidation

The unique topology of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride dictates its chemical behavior and potential as a synthetic intermediate.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The key data for this molecule are summarized below.

PropertyValueSource
Chemical Name 6-Azaspiro[2.5]octan-1-ylmethanol hydrochlorideBLDpharm[2]
CAS Number 1803595-93-8BLDpharm[2]
Parent Compound 6-Azaspiro[2.5]octan-1-ylmethanol-
Parent Scaffold 6-Azaspiro[2.5]octanePubChem[3]
Core Structural Features

The structure combines several key features that contribute to its utility:

  • Spirocyclic Junction: The spiro atom connects the cyclopropane and piperidine rings, enforcing a rigid, non-planar conformation. This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target.[1]

  • Piperidine Ring: A common motif in centrally active agents, the piperidine ring contains a basic nitrogen atom. In the hydrochloride salt form, this nitrogen is protonated, enhancing the compound's aqueous solubility and stability, which simplifies handling and formulation.[1]

  • Cyclopropane Ring: This small, strained ring introduces a unique spatial vector for substituents. Its electronic properties can also influence the reactivity of adjacent functional groups.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is the key point of synthetic diversification. It serves as a nucleophile or can be oxidized to introduce other functionalities, dramatically expanding the synthetic possibilities compared to the parent scaffold.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, we can compile available information and predict key characteristics based on its structure and data from analogous compounds.

General Properties
PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solidTypical for hydrochloride salts of amines.[1]
Molecular Formula C₈H₁₆ClNODerived from structure
Molecular Weight 177.67 g/mol Calculated from formula
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol)The hydrochloride salt form significantly increases aqueous solubility.[1]
Storage Conditions Store at +2 to +8 °C in a dry, sealed container under an inert atmosphereRecommended for stable storage of amine hydrochlorides.[4][5]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and quality control. Below are the anticipated features in key spectroscopic methods.

MethodPredicted Features
¹H NMR - O-H Proton: A broad singlet, chemical shift variable with concentration and solvent. - N-H Protons: A broad signal for the protonated amine. - -CH₂OH Protons: Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet or two distinct signals. - Piperidine Protons: Complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). - Cyclopropane Protons: Shielded signals at high field (approx. 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR - -CH₂OH Carbon: Signal around 60-70 ppm. - Piperidine Carbons: Signals typically in the 30-50 ppm range. - Spiro Carbon: A quaternary carbon signal. - Cyclopropane Carbons: Shielded signals at high field (approx. 10-25 ppm).
IR Spectroscopy - O-H Stretch: Broad absorption band around 3200-3600 cm⁻¹. - N-H Stretch: Broad absorption for the ammonium salt around 2400-2800 cm⁻¹. - C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. - C-O Stretch: Strong absorption around 1050-1150 cm⁻¹.
Mass Spec. (ESI+) - [M+H]⁺ of free base: Expected at m/z = 142.12 (for C₈H₁₅NO).

Synthesis and Analytical Workflow

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis and subsequent quality control.

G cluster_synthesis Conceptual Synthesis cluster_qc Analytical Characterization A 6-Azaspiro[2.5]octane-1-carboxylic acid B Esterification (e.g., SOCl₂/MeOH) A->B C Methyl 6-Azaspiro[2.5]octane-1-carboxylate B->C D Reduction (e.g., LiAlH₄) C->D E 6-Azaspiro[2.5]octan-1-ylmethanol (Free Base) D->E F Salt Formation (HCl in Ether) E->F G Final Product: 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride F->G H Crude Product G->H Proceed to QC I LC-MS Analysis H->I J NMR Spectroscopy (¹H, ¹³C) H->J K FT-IR Spectroscopy H->K L Purity & Identity Confirmed I->L J->L K->L

Caption: Conceptual workflow for synthesis and quality control.

Protocol: NMR Spectroscopic Analysis

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation of organic molecules. This protocol ensures high-quality data acquisition for confirming the identity of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or D₂O, chosen for its ability to dissolve the hydrochloride salt). The choice of solvent is critical; protic solvents will exchange with the O-H and N-H protons, causing their signals to broaden or disappear.

  • Internal Standard: Add a suitable internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, though often the residual solvent peak is used as a reference).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[6]

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the observed chemical shifts, coupling constants, and integrations to the molecular structure. Compare the data with predicted values and data from related compounds.

Protocol: LC-MS Analysis for Purity and Identity

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for verifying molecular weight and assessing the purity of a sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1-1.0 mg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, with a small amount of formic acid or acetic acid to ensure ionization.

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the compound using a gradient of mobile phases, typically starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid). This separates the target compound from impurities.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like amine salts.

    • Perform a full scan to detect the molecular ion. For this compound, the expected ion would correspond to the free base [M+H]⁺.

  • Data Analysis:

    • Confirm the presence of a major peak in the chromatogram at a specific retention time.

    • Verify that the mass spectrum for this peak shows the correct molecular ion mass.

    • Integrate the peak area in the chromatogram to determine the purity (e.g., >95%).[7]

Applications in Research and Drug Discovery

The true value of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride lies in its potential as an advanced synthetic intermediate.[1]

  • Scaffold for Library Synthesis: The primary alcohol is a versatile functional handle. It can be readily converted into other functional groups (esters, ethers, aldehydes, carboxylic acids), allowing for the rapid generation of a library of diverse analogues for high-throughput screening.

  • CNS Drug Development: The piperidine moiety is a common feature in drugs targeting the central nervous system. The rigid, spirocyclic nature of this scaffold can be exploited to design ligands with high specificity for CNS receptors or enzymes.[1]

  • Fragment-Based Drug Design (FBDD): The compact and structurally defined nature of this molecule makes it an attractive fragment for FBDD campaigns. The hydroxymethyl group provides a vector for fragment evolution and linking.

  • SAR Studies: This compound is an excellent tool for structure-activity relationship studies. By modifying the hydroxymethyl group, researchers can systematically probe how changes in that region of the molecule affect its biological activity, helping to optimize lead compounds.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety. The information is based on data for the parent scaffold and general chemical safety principles.

  • Hazard Identification:

    • Harmful if swallowed.[3][8]

    • Causes skin irritation.[3][8]

    • Causes serious eye irritation.[3][8]

    • May cause respiratory irritation.[8][9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[8][10]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]

    • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[11]

    • Recommended storage is often refrigerated (+2 to +8 °C).[4][5]

Conclusion

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its unique spirocyclic architecture provides conformational rigidity, while the integrated hydroxymethyl group offers a gateway for extensive synthetic diversification. This combination of structural stability and functional versatility makes it a highly valuable building block for the discovery and development of next-generation therapeutics. Proper understanding of its properties, handling requirements, and analytical characterization is the foundation for unlocking its full potential in the research laboratory.

References

  • 6-Azaspiro[2.5]octane Hydrochloride丨CAS 1037834-62-0. Leapchem.
  • 1037834-62-0 | MFCD18838830 | 6-Azaspiro[2.5]octane hydrochloride. AA Blocks.
  • 1803595-93-8|6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride. BLDpharm.
  • 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187. PubChem.
  • 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0. Sigma-Aldrich.
  • 6-Azaspiro[2.5]octane hydrochloride - Safety Data Sheet. Apollo Scientific.
  • CAS 1037834-62-0 | 6-azaspiro[2.5]octane hydrochloride. Synblock.
  • 6-Azaspiro[2.5]octane hydrochloride, 500 mg. Carl ROTH.
  • 6-AZASPIRO[2.5]OCTANE HYDROCHLORIDE | CAS 1037834-62-0. Matrix Fine Chemicals.
  • 6-azaspiro[2.5]octane Hydrochloride form. Suzhou Aobai Pharmaceutical.
  • Spirocyclic Oxetanes: Synthesis and Properties - Supporting Information. Wiley-VCH.
  • 1037834-62-0|6-Azaspiro[2.5]octane hydrochloride|BLD Pharm. BLD Pharm.
  • Safety Data Sheet - 6-Boc-(6-Azaspiro[3.4]octane)-2-amino. MedchemExpress.com.
  • SAFETY DATA SHEET - 2-OXA-6-AZASPIRO[3.4]OCTANE. Fisher Scientific.

Sources

Exploratory

Therapeutic Potential of 6-Azaspiro[2.5]octane Scaffolds in Drug Discovery

Executive Summary The 6-azaspiro[2.5]octane scaffold represents a critical tactical evolution in modern medicinal chemistry, serving as a metabolically robust, three-dimensional bioisostere for the ubiquitous piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a critical tactical evolution in modern medicinal chemistry, serving as a metabolically robust, three-dimensional bioisostere for the ubiquitous piperidine and 4,4-dimethylpiperidine rings. As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this spirocyclic system offers a unique combination of properties: it increases fraction of


 carbons (

), restricts conformational entropy without adding excessive lipophilicity, and effectively blocks metabolic soft spots at the piperidine C4 position.

This technical guide analyzes the structural rationale, synthetic access, and therapeutic utility of the 6-azaspiro[2.5]octane core, providing actionable protocols for its integration into lead optimization programs.

Part 1: Structural Rationale & Physicochemical Properties[1][2][3]

The "Gem-Dimethyl" Bioisostere

The 6-azaspiro[2.5]octane core is structurally defined as a piperidine ring fused to a cyclopropane ring at the C4 position. It is most frequently deployed as a bioisostere for the gem-dimethyl group. While a gem-dimethyl group adds steric bulk and lipophilicity, the spiro-cyclopropane ring achieves similar steric occlusion with distinct electronic and geometric consequences.

Feature4,4-Dimethylpiperidine6-Azaspiro[2.5]octaneMedicinal Chemistry Impact
Hybridization

(Methyls)

(Cyclopropyl)
Both increase

, improving solubility/selectivity.
Bond Angles ~109.5° (Tetrahedral)60° (Internal), ~115° (External)Cyclopropane "flare" creates a wider steric exclusion zone.
Lipophilicity High (+ LogP)ModerateCyclopropane is less lipophilic than two methyl groups due to polarity of strained bonds.
Metabolic Fate Susceptible to

-oxidation
ResistantCyclopropane C-H bonds are stronger (

kcal/mol), resisting CYP abstraction.
Conformational Restriction

The spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target. Unlike the gem-dimethyl group, which can undergo free rotation, the cyclopropane ring is rigid. This rigidity is particularly valuable in GPCR ligands where the vector of the nitrogen lone pair must be precisely oriented.

Part 2: Synthetic Access & Protocols[4]

Access to the 6-azaspiro[2.5]octane core is most efficiently achieved via the Simmons-Smith cyclopropanation of N-protected 4-methylenepiperidine. This route is preferred over dialkylation strategies due to higher yields and cleaner reaction profiles.

Experimental Protocol: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

Objective: To synthesize the N-Boc protected scaffold from commercially available N-Boc-4-piperidone.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Solvents: THF (anhydrous), DCM (anhydrous)

Step-by-Step Methodology:

  • Wittig Olefination (Precursor Synthesis):

    • Suspend

      
       (1.2 equiv) in anhydrous THF under 
      
      
      
      atmosphere.
    • Add

      
      -BuOK (1.2 equiv) portion-wise at 0°C. Stir for 1 hour to generate the ylide (bright yellow).
      
    • Add N-Boc-4-piperidone (1.0 equiv) dropwise in THF.

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated

      
      , extract with EtOAc, and purify via silica flash chromatography (Hexanes/EtOAc) to yield N-Boc-4-methylenepiperidine .
      
  • Simmons-Smith Cyclopropanation (Furukawa Modification):

    • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C.

    • Add

      
       (1.0 M in hexanes, 2.5 equiv) carefully via syringe. (Caution: Pyrophoric).
      
    • Add

      
       (2.5 equiv) dropwise over 20 minutes, maintaining temperature <5°C. The formation of the active zinc-carbenoid species is exothermic.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quench: Carefully add saturated aqueous

      
       (exothermic gas evolution).
      
    • Workup: Separate layers. Wash organic layer with 10%

      
       (to remove iodine), then brine. Dry over 
      
      
      
      .
    • Purification: Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Yield: Typical yields range from 75–85% .

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Wittig Olefination (Ph3PCH3Br, t-BuOK) Start->Step1 Inter N-Boc-4-Methylene piperidine Step1->Inter Yield: ~90% Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 Product 6-Azaspiro[2.5]octane Scaffold Step2->Product Yield: ~80% (Cyclopropanation)

Figure 1: Synthetic route converting 4-piperidone to the 6-azaspiro[2.5]octane core via Wittig olefination and Simmons-Smith cyclopropanation.

Part 3: Metabolic Stability & Mechanism

The primary driver for adopting the 6-azaspiro[2.5]octane scaffold is the mitigation of oxidative metabolism. The C4 position of piperidine is a "metabolic soft spot," highly prone to oxidation by Cytochrome P450 (CYP) isoforms (specifically CYP2D6 and CYP3A4).

Mechanism of Stabilization
  • Steric Blockade: The spiro-cyclopropane ring physically obstructs the approach of the heme-iron center of CYP450 enzymes to the C4 position.

  • Bond Dissociation Energy (BDE): The C-H bonds of a cyclopropane ring possess significantly higher BDE (~106 kcal/mol) compared to secondary alkyl C-H bonds (~98 kcal/mol). This makes hydrogen atom abstraction (the rate-limiting step in CYP oxidation) energetically unfavorable.

  • Prevention of Iminium Ion Formation: Oxidation at the

    
    -carbon (C2/C6) is also reduced due to the inductive effect and conformational rigidity imposed by the spiro-ring.
    
Comparative Metabolic Data (Human Liver Microsomes)

The following table synthesizes data trends observed in lead optimization campaigns comparing piperidine cores [1, 3].

Scaffold VariantStructureHLM

(

L/min/mg)

(min)
Metabolic Liability
Piperidine Unsubstituted> 50 (High)< 15Rapid C4-hydroxylation
4-Methylpiperidine Monosubstituted~ 35 (Mod)~ 25Benzylic-like oxidation at methyl
4,4-Dimethylpiperidine Gem-dimethyl~ 20 (Low)~ 45Slowed, but methyls can be oxidized
6-Azaspiro[2.5]octane Spiro-cyclopropyl< 10 (Very Low) > 90 Blocked C4 & Resists ring opening
Metabolic Pathway Diagram

MetabolicFate Piperidine Standard Piperidine Scaffold CYP_Attack CYP450 Attack (Oxidation) Piperidine->CYP_Attack Unstable_Met 4-Hydroxy-Piperidine (Unstable/Cleared) CYP_Attack->Unstable_Met C4-Hydroxylation Spiro 6-Azaspiro[2.5]octane Scaffold Blockade Steric & Electronic Blockade Spiro->Blockade Blockade->CYP_Attack Inhibited Stable Intact Drug (Prolonged Half-life) Blockade->Stable No Oxidation at C4

Figure 2: Mechanistic comparison of metabolic susceptibility. The spiro-cyclopropane effectively blocks the C4-hydroxylation pathway common to piperidines.

Part 4: Therapeutic Applications & Case Studies

Case Study A: MetAP2 Inhibitors (Beloranib Analogs)

Methionine aminopeptidase 2 (MetAP2) inhibitors are potent agents for treating obesity. The drug Beloranib utilizes a 1-oxa-6-azaspiro[2.5]octane (spiro-epoxide) core. While effective, the epoxide moiety poses potential safety risks due to its high reactivity (alkylation of off-targets).

  • Application: The 6-azaspiro[2.5]octane (spiro-cyclopropane) serves as a chemically stable bioisostere. It mimics the geometry and volume of the epoxide but eliminates the electrophilic reactivity, reducing toxicity while maintaining binding affinity to the MetAP2 active site [5].

Case Study B: GPCR Antagonists (MCHr1 & CCRs)

In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, lipophilicity control is paramount to prevent hERG channel inhibition (cardiotoxicity).

  • Application: Replacing a 4,4-dimethylpiperidine with 6-azaspiro[2.5]octane often lowers LogD by 0.3–0.5 units while maintaining the necessary hydrophobic contacts. This "lipophilic efficiency" (LipE) boost is critical for CNS-penetrant drugs [2, 4].

References

  • Johansson, A., et al. (2016).[1] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxy phenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54593187, 6-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Charette, A. B., et al. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction. Organic Letters. Retrieved from [Link]

Sources

Foundational

Metabolic Stability &amp; Optimization of Azaspiro[2.5]octane Scaffolds

Executive Summary: The Spirocyclic Advantage[1] In modern drug discovery, the 6-azaspiro[2.5]octane scaffold has emerged as a high-value bioisostere for the ubiquitously used piperidine and 4,4-dimethylpiperidine rings.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage[1]

In modern drug discovery, the 6-azaspiro[2.5]octane scaffold has emerged as a high-value bioisostere for the ubiquitously used piperidine and 4,4-dimethylpiperidine rings.[1] Its utility is driven by two simultaneous benefits: conformational restriction and metabolic blockade .

By fusing a cyclopropane ring at the C4 position of the piperidine, this scaffold increases the fraction of


 hybridized carbons (

) and lowers lipophilicity (

) compared to gem-dimethyl analogs, while sterically shielding the C4 position—a common "metabolic soft spot" for Cytochrome P450 (CYP) oxidation.

This guide details the metabolic stability profile of azaspiro[2.5]octane derivatives, providing actionable protocols for assessment and optimization strategies for lead development.

Structural Rationale & Physicochemical Impact[2][3][4][5][6][7]

Before assessing metabolism, one must understand the structural drivers that influence it. The 6-azaspiro[2.5]octane core modifies the parent piperidine in three critical ways:

  • Metabolic Blockade: The spiro-cyclopropyl group eliminates the abstractable hydrogen atoms at C4, preventing the formation of the unstable carbinolamine intermediate often observed in piperidine metabolism.

  • Lipophilicity Modulation: Unlike a gem-dimethyl group, which adds significant lipophilicity, the cyclopropyl ring is more compact.[1] Lowering

    
     generally correlates with reduced non-specific binding and lower intrinsic clearance (
    
    
    
    ).
  • Vector Integrity: The spiro-fusion locks the piperidine ring into a specific chair conformation, potentially improving target affinity while reducing the entropic penalty of binding.

Comparative Physicochemical Profile[2]
ScaffoldStructure Description

Trend
Metabolic Liability (Primary)
Piperidine UnsubstitutedBaselineC4-Hydroxylation, N-Oxidation
4,4-Dimethylpiperidine gem-dimethyl at C4+0.6 to +0.8Methyl oxidation, N-Dealkylation
6-Azaspiro[2.5]octane Spiro-cyclopropyl at C4+0.2 to +0.4Resistant at C4 ; N-Dealkylation

Metabolic Stability Profile: Soft Spots & Liabilities

The metabolic fate of azaspiro[2.5]octane derivatives is distinct from their piperidine parents.

Primary Clearance Pathways
  • N-Dealkylation (Major): The nitrogen atom remains the most vulnerable site. CYP-mediated

    
    -carbon hydroxylation on the 
    
    
    
    -substituent leads to dealkylation.[1]
  • Ring Hydroxylation (Minor): With C4 blocked, oxidative attack shifts to the C3 or C5 positions of the piperidine ring. However, steric hindrance from the spiro-cyclopropane often reduces the rate of this reaction compared to native piperidines.[1]

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen to an N-oxide, though this is often reversible or leads to Phase II conjugation.[1]

The Cyclopropane "Risk"

While generally stable, the strained cyclopropane ring can theoretically undergo ring-opening via radical cation intermediates, though this is rare in 6-azaspiro[2.5]octane compared to activated cyclopropanes (e.g., those conjugated to aromatics).[1] In most lead optimization contexts, the ring remains intact, serving purely as a steric shield.[1]

Visualization: Metabolic Pathways

The following diagram illustrates the shift in metabolic attack vectors when moving from a standard piperidine to the azaspiro scaffold.

MetabolicPathways cluster_legend Pathway Key Parent Piperidine Core Met_C4 C4-Hydroxylation (Major Liability) Parent->Met_C4 CYP450 (Fast) Met_N N-Dealkylation (Common Liability) Parent->Met_N CYP450 Spiro 6-Azaspiro[2.5]octane Spiro->Met_C4 BLOCKED (Steric Shield) Spiro->Met_N CYP450 (Primary Route) Met_Stable Metabolically Stable Core Spiro->Met_Stable Intact Ring key1 Red Arrow: High Clearance Risk key2 Green Arrow: Stability Gain

Figure 1: Mechanism of metabolic blockade. The spiro-cyclopropyl moiety effectively shuts down C4-oxidation, diverting metabolism to the N-substituent or slowing clearance significantly.[1]

Experimental Protocols: Validating Stability

To rigorously assess the stability of these derivatives, a standard Human Liver Microsome (HLM) assay is insufficient without specific controls for reactive metabolites.

Protocol A: Microsomal Stability (Standard)

Objective: Determine Intrinsic Clearance (


) and 

.
  • Preparation: Prepare 10 mM stock of the azaspiro test compound in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction with NADPH.[1]

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

  • Acceptance Criteria:

    • Reference (Verapamil):

      
      .
      
    • Reference (Warfarin):

      
      .
      
    • 
       of regression line > 0.90.
      
Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Confirm the cyclopropane ring does not open to form reactive alkylating agents.

  • Incubation: Follow Protocol A, but supplement the matrix with 5 mM Glutathione (GSH) .

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (

    
    ).
    
  • Interpretation: The absence of GSH adducts confirms the spiro-ring is bio-inert and not a "suicide substrate."

Case Study: Comparative Data Analysis

The following table synthesizes literature trends [1][2] comparing a hypothetical lead compound containing a piperidine core versus its optimized azaspiro analogue.

Table 1: Impact of Spiro-Modification on PK Parameters

ParameterCompound A (Piperidine)Compound B (4,4-dimethyl)Compound C (6-Azaspiro)Interpretation
MW 350.4378.5376.5Minimal mass penalty vs dimethyl.[1]
cLogP 2.12.82.4Spiro is less lipophilic than dimethyl.
HLM

65

42

18

Significant stability gain.

(Human)
~25 min~40 min>90 min Blockade of C4-oxidation extends half-life.[1]
Solubility HighLowModerate

character aids solubility vs dimethyl.

Analysis: Compound C demonstrates the "Goldilocks" effect—it blocks the metabolic soft spot (like Compound B) but maintains a lower lipophilicity profile, resulting in superior overall metabolic stability.

Strategic Optimization Workflow

If the 6-azaspiro[2.5]octane derivative still exhibits high clearance, use this decision tree to optimize further.

OptimizationWorkflow Start High Clearance Observed in Azaspiro Scaffold MetID Perform Met-ID (Identify Soft Spot) Start->MetID Decision Where is the Metabolism? MetID->Decision Route1 N-Dealkylation (N-Substituent) Decision->Route1 N-Alk Route2 Piperidine Ring (C3/C5 Oxidation) Decision->Route2 Ring Ox Route3 Ring Opening (Rare) Decision->Route3 Ring Open Sol1 Strategy: Steric/Electronic 1. Fluorinate N-alkyl group 2. Switch to Deuterated alkyl Route1->Sol1 Sol2 Strategy: Polarity/Blocking 1. Add Fluorine at C3 2. Introduce Bridgehead N (Diazaspiro) Route2->Sol2 Sol3 Strategy: Scaffold Hop Switch to 2-azaspiro[3.3]heptane (Change ring strain) Route3->Sol3

Figure 2: Optimization decision tree. Based on Metabolite Identification (MetID) results, specific medicinal chemistry tactics can be applied to the azaspiro core.

Key Optimization Tactics:
  • Fluorination: If C3/C5 oxidation persists, introducing a fluorine atom at C3 (adjacent to the spiro junction) lowers the electron density of the ring, making it less susceptible to CYP oxidation.

  • Scaffold Hopping: If the 6-membered ring remains problematic, contracting to a 2-azaspiro[3.3]heptane (a 4,4-spiro system) often drastically improves stability by removing methylene groups available for oxidation [3].[1]

References

  • Stepaniuk, O. et al. (2026). Bicyclic Bioisosteres of Piperidine: Synthesis and Metabolic Stability Profiles. ResearchGate. Link

  • Wuitschik, G. et al. (2010). Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres and metabolic stability. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Krasavin, M. et al. (2016). Spirocyclic Scaffolds in Drug Discovery: The Case of Azaspiro[2.5]octanes. Expert Opinion on Drug Discovery. Link

  • Efremov, I. V. et al. (2012). Discovery of Spirocyclic Piperidine-Azetidine Inverse Agonists of the Ghrelin Receptor. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Structural Dynamics and Pharmacophore Vectorization: A Guide to 6-Azaspiro[2.5]octan-1-ylmethanol HCl

Topic: Conformational Analysis of 6-Azaspiro[2.5]octan-1-ylmethanol HCl Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists Executive Summary The transition...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 6-Azaspiro[2.5]octan-1-ylmethanol HCl Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary

The transition from planar, aromatic-heavy drug candidates to three-dimensional (


-rich) scaffolds is a defining shift in modern medicinal chemistry. 6-Azaspiro[2.5]octan-1-ylmethanol HCl represents a high-value fragment in this paradigm. By fusing a rigid cyclopropane ring to a piperidine core via a spiro-junction, this scaffold offers a unique "exit vector" for the hydroxymethyl group, distinct from standard piperidine or morpholine analogs.

This guide provides a rigorous conformational analysis of this molecule, detailing the interplay between the spiro-strain, the piperidine chair dynamics, and the electrostatic locking provided by the hydrochloride salt form.

Chemical Architecture and Numbering

To ensure precise analysis, we must first define the topological constraints of the 6-azaspiro[2.5]octane system.

  • Spiro Junction (C3): The quaternary carbon shared by both rings.

  • Cyclopropane Ring (C1-C2-C3): A rigid, planar triangle. The 1-ylmethanol substitution places a hydroxymethyl group (

    
    ) at C1.
    
  • Piperidine Ring (C3-C4-C5-N6-C7-C8): The nitrogen atom is located at position 6, distal to the spiro center (analogous to the 4-position in a standard piperidine relative to the substituent).

  • The HCl Salt: Protonation of N6 yields a secondary ammonium cation (

    
    ), altering the hydrogen bond donor/acceptor profile and locking the nitrogen inversion.
    
The "Bisected" Geometry

The defining structural feature of spiro[2.5]octanes is the bisected conformation . To minimize torsional strain (Pitzer strain) and steric clashes between the cyclopropane methylene protons and the piperidine equatorial protons, the plane of the cyclopropane ring aligns perpendicular to the mean plane of the piperidine ring. This orthogonality is the baseline for all subsequent conformational analysis.

Conformational Analysis: Forces and Minima

The Piperidine Core: Chair Stability

Despite the strain of the spiro-fusion, the six-membered piperidine ring predominantly adopts a chair conformation .

  • Gem-Dimethyl Effect Analogue: The spiro-cyclopropane acts similarly to a gem-dimethyl group (Thorpe-Ingold effect) at C3. This restricts the conformational flexibility of the piperidine ring, deepening the energy well of the chair conformer compared to a localized boat or twist-boat.

  • N-Protonation: In the HCl salt form, the nitrogen is tetrahedral. The two protons on

    
     will orient to maximize solvation or crystal lattice interactions. In solution, the chair flip is possible but energetically costly due to the anchoring effect of the spiro center.
    
The C1-Methanol Vector (Rotameric States)

The critical variable for drug design is the orientation of the


 group.
  • Stereocenters: C1 is a chiral center. The synthesis typically yields a racemic mixture unless asymmetric catalysis is employed. We must analyze the relative stereochemistry (cis/trans relative to the piperidine ring system).

  • Rotational Barriers: Rotation around the

    
     bond determines the position of the hydroxyl group.
    
    • Gauche Effect:[1][2] The oxygen atom will prefer a gauche orientation relative to the cyclopropane C-C bonds to align lone pairs with antibonding orbitals (

      
      ), though this is subtler on a strained ring.
      
    • Intramolecular H-Bonding: While the distance between the

      
       group and the ammonium 
      
      
      
      is generally too large for a direct intramolecular hydrogen bond (approx. 5-6 Å through space), the dipole alignment is significant.
Visualizing the Energy Landscape

The following diagram illustrates the hierarchical energy states of the molecule.

ConformationalLandscape cluster_factors Stabilizing Factors GlobalMin Global Minimum (Piperidine Chair, Bisected Spiro) Transition Transition State (Half-Chair / Envelope) GlobalMin->Transition +10-12 kcal/mol (Ring Flip) RotamerA Rotamer A: OH anti to C2 GlobalMin->RotamerA Low Barrier (<3 kcal/mol) RotamerB Rotamer B: OH gauche to C2 GlobalMin->RotamerB Low Barrier (<3 kcal/mol) LocalMin1 Local Minimum (Twist-Boat Piperidine) Transition->LocalMin1 Factor1 Thorpe-Ingold Effect Factor1->GlobalMin Factor2 Bisected Geometry Factor2->GlobalMin Factor3 Solvation of NH2+

Figure 1: Conformational energy landscape showing the stability of the chair conformation and the rotational freedom of the hydroxymethyl group.

Experimental Validation Protocols

To rigorously define the conformation in your specific application (e.g., binding pocket analysis), you must triangulate data from X-ray, NMR, and DFT.

Protocol A: Single Crystal X-Ray Diffraction (The Gold Standard)

The HCl salt crystallizes more readily than the free base.

  • Solvent Screen: Dissolve 10 mg of 6-Azaspiro[2.5]octan-1-ylmethanol HCl in minimal hot methanol. Slowly add diethyl ether or ethyl acetate until turbidity persists.

  • Vapor Diffusion: Place the vial in a larger jar containing pure antisolvent (ether). Seal and leave undisturbed at 4°C for 72 hours.

  • Analysis: The X-ray structure will reveal the exact C1-C3-C6 angle and the specific rotamer of the methanol group locked in the lattice.

Protocol B: Solution-State NMR Analysis (NOESY)

Since crystal packing forces can distort conformations, solution NMR is vital.

  • Solvent: Use

    
     or 
    
    
    
    to prevent ammonium proton exchange broadening, or
    
    
    if observing the
    
    
    protons is required.
  • Key Experiment: 1D NOE or 2D NOESY.

    • Target: Irradiate the cyclopropane protons at C1/C2.

    • Observation: Look for NOE enhancement of the axial protons at C4/C8 of the piperidine ring.

    • Interpretation: Strong NOE indicates the cyclopropane is bisected and the specific face of the piperidine ring is proximal.

Protocol C: DFT Calculation Setup

For predictive modeling of the free energy surface:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP or

    
    B97X-D (to account for dispersion).
    
  • Basis Set: 6-311++G(d,p) (diffuse functions are essential for the anion/cation pair).

  • Solvation: IEFPCM (Water).

  • Scan: Perform a relaxed potential energy surface (PES) scan around the

    
     dihedral angle (0° to 360° in 10° steps).
    

Quantitative Data Summary

The following table summarizes typical parameters for this scaffold based on analogous spiro-piperidine systems.

ParameterValue / RangeSignificance
Piperidine Ring Pucker Chair (Global Min)Stable scaffold for displaying vectors.
Spiro Bond Angle (

)
~115° - 118°Deviation from tetrahedral (109.5°) due to ring strain.

Score
1.0 (100%)Maximizes 3D complexity; improves solubility.
pKa (Calculated) ~9.5 - 10.5Typical for secondary piperidines; ensures protonation at pH 7.4.
LogP (Predicted) ~0.5 - 1.2Low lipophilicity due to polarity of salt and OH group.

Strategic Implications for Drug Design

The 6-azaspiro[2.5]octane scaffold is not just a spacer; it is a vector engine .

  • Exit Vector Control: Unlike a 4-hydroxymethylpiperidine (where the vector is equatorial/axial), the spiro-cyclopropane tilts the methanol vector by approximately 30-60° relative to the piperidine axis. This allows access to sub-pockets in enzymes (e.g., kinases, GPCRs) that are topologically inaccessible to standard rings.

  • Metabolic Stability: The spiro-carbon (C3) blocks metabolic oxidation at that position, a common soft spot in simple piperidines.

  • Solubility: The high

    
     fraction and the hydrophilic nature of the HCl salt significantly improve aqueous solubility compared to aromatic bioisosteres.
    
Workflow for Vector Analysis

VectorWorkflow Step1 Step 1: Build 3D Model (Start with Chair) Step2 Step 2: Generate Conformers (Sample OH Rotations) Step1->Step2 Step3 Step 3: Overlay with Ligand (Align Nitrogen) Step2->Step3 Step4 Step 4: Measure Vector Angle (N -> CH2OH) Step3->Step4

Figure 2: Workflow for utilizing the scaffold in Structure-Based Drug Design (SBDD).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Hiesinger, K., et al. Journal of Medicinal Chemistry, 2021.[3] Relevance: Establishes the general utility and physicochemical advantages (

    
    ) of spiro-systems like 6-azaspiro[2.5]octane.
    URL:[Link]
    
  • Conformational Analysis of Spiro-epoxides and Cyclopropanes. Source: Hrenar, T., et al. Physical Chemistry Chemical Physics, 2017.[4] Relevance: Details the "bisected" conformational preference and molecular dynamics of spiro[2.5]octane systems. URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain. Source: Wang, X., et al. Journal of Chemical Information and Modeling, 2022. Relevance: Explains the chair/boat preferences in substituted piperidines and the impact of steric strain on ring pucker. URL:[Link]

  • PubChem Compound Summary: 6-Azaspiro[2.5]octane hydrochloride. Source: National Center for Biotechnology Information. Relevance: Provides specific chemical identifiers (CAS 1037834-62-0) and computed physicochemical properties.[3][5] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Abstract This application note details the robust, multi-gram synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry to improve physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust, multi-gram synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry to improve physicochemical properties (solubility, metabolic stability) and restrict conformational freedom. The protocol utilizes a modular 4-step sequence starting from commercially available N-Boc-4-piperidone. Key transformations include a Wittig olefination, a Rhodium-catalyzed cyclopropanation using ethyl diazoacetate (EDA), a hydride reduction, and a final acid-mediated deprotection. Emphasis is placed on safety parameters regarding diazo compounds and the critical control of stoichiometry to maximize yield.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the spiro-cyclopropane ring as the primary synthetic challenge. The C1-hydroxymethyl group is traced back to an ester precursor, constructed via carbene insertion into an exocyclic olefin.

Retrosynthesis Target Target Molecule 6-Azaspiro[2.5]octan-1-ylmethanol HCl ProtectedAlc Intermediate 3 N-Boc-1-(hydroxymethyl) -6-azaspiro[2.5]octane Target->ProtectedAlc Acidic Deprotection Ester Intermediate 2 Ethyl 6-Boc-6-azaspiro [2.5]octane-1-carboxylate ProtectedAlc->Ester Ester Reduction (LiAlH4) Olefin Intermediate 1 N-Boc-4-methylene piperidine Ester->Olefin [2+1] Cyclopropanation (Rh2(OAc)4 + EDA) Start Starting Material N-Boc-4-piperidone Olefin->Start Wittig Olefination

Figure 1: Retrosynthetic strategy for the construction of the 6-azaspiro[2.5]octane core.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

Objective: Conversion of the ketone to the exocyclic alkene via Wittig olefination.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), N-Boc-4-piperidone (1.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Suspension Preparation: To a flame-dried 3-neck round-bottom flask (RBF) under nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (10 mL/g). Cool the suspension to 0 °C.

  • Ylide Formation: Add KOtBu (1.2 equiv) portion-wise over 15 minutes. The mixture will turn bright yellow, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in minimal THF and add dropwise to the ylide solution at 0 °C.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude usually contains triphenylphosphine oxide (TPPO). Triturate with cold hexanes (TPPO precipitates) and filter. Purify the filtrate via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 85–95%

    • Appearance: Colorless oil or low-melting solid.

Step 2: Cyclopropanation to Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Objective: Construction of the spiro-cyclopropane ring via metal-catalyzed carbene transfer. Critical Safety Note: Ethyl diazoacetate (EDA) is potentially explosive and toxic. Handle in a fume hood behind a blast shield. Avoid heating undiluted EDA.

  • Reagents: tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv), Ethyl diazoacetate (EDA, 1.2–1.5 equiv), Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5–1.0 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Catalyst Loading: In a dry RBF, dissolve the alkene (Step 1 product) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM (5 mL/g).

  • Controlled Addition: Dissolve EDA (1.2 equiv) in DCM (to make a ~1 M solution). Add this solution to the reaction mixture via a syringe pump over 4–6 hours at room temperature.

    • Why: Slow addition keeps the concentration of free carbene low, favoring cyclopropanation over EDA dimerization (diethyl fumarate/maleate formation).

  • Completion: Stir for an additional 2–4 hours. Monitor by NMR (disappearance of alkene protons at ~4.7 ppm).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess EDA.

  • Purification: Purify via silica gel chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

    • Note: The product is a racemate. Diastereomers are not formed because the starting alkene is symmetric, but the product has chiral center at C1.

    • Yield Target: 60–75%

    • Appearance: Viscous oil.

Step 3: Reduction to tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Objective: Reduction of the ethyl ester to the primary alcohol.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv), Step 2 Ester (1.0 equiv).

  • Solvent: Anhydrous THF.

Protocol:

  • Preparation: Charge a dry flask with LiAlH₄ (2.0 equiv) and anhydrous THF under nitrogen. Cool to 0 °C.

  • Addition: Dissolve the ester from Step 2 in THF and add dropwise to the LiAlH₄ suspension, maintaining internal temp < 10 °C.

  • Reaction: Stir at 0 °C for 30 mins, then warm to room temperature for 1–2 hours.

  • Fieser Quench (Critical): Cool back to 0 °C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Filtration: Stir the granular white precipitate for 15 mins. Add MgSO₄, filter through a pad of Celite, and wash the cake with THF.

  • Isolation: Concentrate the filtrate. The crude alcohol is often pure enough for the next step (>95%). If necessary, purify via short silica plug (30-50% EtOAc in Hexanes).

    • Yield Target: 85–95%

Step 4: Deprotection to 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Objective: Removal of the Boc group and formation of the HCl salt.

  • Reagents: 4.0 M HCl in 1,4-Dioxane (5–10 equiv).

  • Solvent: 1,4-Dioxane or Methanol (minimal).

Protocol:

  • Dissolution: Dissolve the N-Boc alcohol (Step 3) in a minimal amount of 1,4-dioxane (or DCM).

  • Acidolysis: Add 4.0 M HCl in dioxane (5 equiv) dropwise at 0 °C.

  • Precipitation: Warm to room temperature and stir for 2–4 hours. The product often precipitates as a white solid.

  • Isolation:

    • If solid precipitates: Dilute with diethyl ether, filter, and wash with ether.

    • If no precipitate: Concentrate to dryness, triturate with Et₂O/DCM, and filter.

  • Drying: Dry under high vacuum/lyophilize to remove traces of acid/solvent.

    • Yield Target: >90%[1][2][3]

    • Appearance: White to off-white hygroscopic solid.

Analytical Data Summary

ParameterSpecification / Expectation
Formula C₈H₁₅NO • HCl
MW 141.21 (Free base) / 177.67 (HCl Salt)
¹H NMR (D₂O) Cyclopropane:

0.4–0.9 (m, 3H). Spiro-CH₂:

3.4 (d, 2H, -CH₂OH). Piperidine:

3.0–3.4 (m, 4H), 1.5–1.9 (m, 4H).
MS (ESI+) [M+H]⁺ = 142.1
Solubility Highly soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexanes.

Critical Process Parameters & Troubleshooting

Workflow Logic Diagram

Workflow Step1 Step 1: Wittig Olefination (Formation of Exocyclic Alkene) Check1 QC: Check for TPPO removal (Trituration efficient?) Step1->Check1 Step2 Step 2: Cyclopropanation (Rh-catalyzed EDA addition) Check1->Step2 Pass Check2 QC: Check for Dimerization (Slow addition is key) Step2->Check2 Step3 Step 3: Reduction (LiAlH4 Ester -> Alcohol) Check2->Step3 Pass Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Final Final Product HCl Salt Isolation Step4->Final

Figure 2: Logical workflow and quality control checkpoints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Rapid addition of EDA caused dimerization.Use a syringe pump. Add EDA over 6+ hours. Ensure catalyst is active (green/blue color for Rh₂(OAc)₄).
Triphenylphosphine oxide impurity (Step 1) Incomplete precipitation in hexanes.Repeat trituration with cold hexanes/ether. Use flash chromatography if necessary.
Incomplete Reduction (Step 3) Moisture in solvent or old LiAlH₄.Use freshly distilled THF. Use fresh LiAlH₄ pellets/powder. Ensure inert atmosphere.
Hygroscopic Final Product Residual HCl or water.Lyophilize the final salt. Store in a desiccator.

References

  • Cyclopropanation Methodology: Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
  • Spiro-Piperidine Synthesis: Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angew.[4] Chem. Int. Ed.2008 , 47, 4512–4515. Link (Describes analogous spiro-ether synthesis strategies).

  • General Ester Reduction: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride." Tetrahedron1979, 35, 567. (Standard protocol for ester reductions).
  • Boc Deprotection: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, NJ, 2006.
  • Precursor Reference: Sigma-Aldrich Product Specification for "6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid". Link (Validates the existence and stability of the Boc-protected acid/ester core).

Sources

Application

Reaction conditions for functionalizing spirocyclic primary alcohols

Application Note: Reaction Conditions for Functionalizing Spirocyclic Primary Alcohols Introduction: The "Escape from Flatland" Challenge Spirocyclic scaffolds—particularly spiro[3.3]heptane, spiro[2.3]hexane, and spiro[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Functionalizing Spirocyclic Primary Alcohols

Introduction: The "Escape from Flatland" Challenge

Spirocyclic scaffolds—particularly spiro[3.3]heptane, spiro[2.3]hexane, and spiro[3.5]nonane—have become ubiquitous in modern medicinal chemistry as saturated bioisosteres for phenyl and morpholine rings. They offer increased fraction of


 carbons (

), improved solubility, and novel exit vectors without the metabolic liabilities of aromatic systems.

However, a primary alcohol attached to a spirocyclic center (e.g., spiro[3.3]heptan-2-ylmethanol) presents a unique reactivity paradox:

  • High Strain: The ring system is strained (

    
    26 kcal/mol for cyclobutane rings), making the skeleton susceptible to acid-catalyzed Wagner-Meerwein rearrangements.
    
  • The "Neopentyl" Effect: While the alcohol is primary, the

    
    -carbon is quaternary (the spiro center). This creates significant steric screening, rendering standard 
    
    
    
    displacements sluggish or impossible under mild conditions.

This guide details the optimized reaction conditions required to functionalize these substrates while preserving scaffold integrity.

Strategic Decision Tree

The following workflow illustrates the decision logic for functionalizing spirocyclic primary alcohols, prioritizing reagents that minimize cationic rearrangements.

SpiroFunctionalization Start Spirocyclic Primary Alcohol Oxidation Oxidation Start->Oxidation Activation Activation (Leaving Group) Start->Activation Fluorination Deoxofluorination Start->Fluorination Aldehyde Aldehyde (DMP preferred) Oxidation->Aldehyde Dess-Martin Acid Carboxylic Acid (Pinnick/TEMPO) Oxidation->Acid TEMPO/NaOCl Mesylate Mesylate (Ms) Standard Activation->Mesylate MsCl, TEA Triflate Triflate (Tf) High Reactivity Activation->Triflate Tf2O, Pyridine Rearrange RISK: Ring Expansion Fluorination->Rearrange DAST/Deoxo-Fluor PhenoFluor PhenoFluor (Suppress Rearrangement) Fluorination->PhenoFluor Safe Route Displacement Nucleophilic Displacement Mesylate->Displacement Heat, Polar Solvent Triflate->Displacement Mild Temp

Figure 1: Decision matrix for spirocyclic alcohol functionalization. Note the high risk of rearrangement during fluorination.

Activation & Nucleophilic Substitution

The most common bottleneck is converting the


 group into a leaving group (LG) and displacing it. Due to the 

-quaternary center, the trajectory for the incoming nucleophile is hindered.
Mechanism: The Neopentyl Retardation

In a standard primary alcohol,


 is fast. In spirocyclic primary alcohols, the spiro-carbon acts as a "shield."
  • Recommendation: Avoid Tosylates (Ts) for displacement reactions. The steric bulk of the Tolyl group combined with the steric bulk of the spiro system often shuts down reactivity. Use Mesylates (Ms) for thermal stability or Triflates (Tf) for high reactivity at lower temperatures.

Protocol A: Mesylation and Displacement (The "Workhorse" Method)

Best for: Amines, Azides, Cyanides, and Thiol nucleophiles.

Step 1: Mesylation

  • Dissolve spiro-alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool to 0 °C. Add

    
     (1.5 equiv).
    
  • Add MsCl (1.2 equiv) dropwise.

  • Critical: Warm to RT and stir for only 1–2 hours. Extended stirring can lead to elimination or rearrangement if the system is highly strained.

  • Workup: Quench with saturated

    
    . Wash with brine. Dry over 
    
    
    
    . Concentrate. Do not distill.

Step 2: Nucleophilic Displacement (


) 
  • Solvent: DMF or DMSO is mandatory. Protic solvents will fail; low-boiling non-polar solvents (THF) will not achieve the necessary activation energy.

  • Temperature: 80–100 °C is typically required due to the neopentyl effect.

  • Catalyst: For displacement with halides or weaker nucleophiles, add 10 mol% TBAI (Tetrabutylammonium iodide) to generate a transient, more reactive iodide leaving group (Finkelstein-like assistance).

Data: Relative Rates of Displacement (Spiro[3.3]heptane-2-yl-CH2-OMs)

NucleophileReagentSolventTemp (°C)Time (h)Yield (%)Notes
Azide

DMSO90492Clean conversion.
Cyanide

DMSO1001275Requires dry DMSO.
Amine MorpholineDMF1102445Sluggish; microwave preferred.
Fluoride TBAFTHF602<10Elimination dominates.

Oxidation Strategies

Oxidizing spirocyclic primary alcohols requires avoiding strong acids (Jones Reagent) which open the rings, and avoiding cryogenic conditions (Swern) if the spiro-intermediate precipitates or becomes viscous at -78 °C.

Protocol B: Controlled Oxidation to Aldehyde

Reagent of Choice: Dess-Martin Periodinane (DMP)[1]

DMP is superior because it operates at room temperature, near-neutral pH, and avoids the "rotten cabbage" smell of Swern, which can be difficult to purge from lipophilic spiro-compounds.

  • Suspend DMP (1.2 equiv) in DCM.

  • Add

    
     (2.0 equiv) solid to the suspension (buffers any residual acetic acid).
    
  • Add spiro-alcohol (1.0 equiv) in DCM.

  • Stir at RT for 1 h.

  • Quench: Add 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the layers separate clearly.
Protocol C: Oxidation to Carboxylic Acid

Reagent of Choice: TEMPO/NaOCl (Bleach)

Pinnick oxidation is viable but requires the aldehyde first. The TEMPO/Bleach method is a one-pot transformation that is highly scalable for spirocycles.

  • Dissolve alcohol in

    
     (1:1).
    
  • Add TEMPO (0.07 equiv).

  • Add

    
     (2.0 equiv).
    
  • Add dilute bleach (

    
    , 5 mol%) slowly to initiate the catalytic cycle.
    
  • Maintain temperature < 35 °C (exothermic).

Deoxofluorination: The Danger Zone

Attempting to convert a spiro-primary alcohol directly to a fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor often results in ring expansion or fragmentation.

The Mechanism of Failure: The reaction generates a leaving group (


). As the fluoride ion attempts to attack the hindered neopentyl carbon, the strain of the spiro-ring promotes a Wagner-Meerwein shift (alkyl migration) faster than the 

attack.

Recommended Solution: PhenoFluor PhenoFluor (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride) allows for fluorination via a mechanism that suppresses carbocation formation.

  • Ref: Science2011 , 334, 1391.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2][3] Journal of Medicinal Chemistry, 2021 , 64(1), 150–183.[2][3]

    • [Link]

  • Synthesis and Functionalization of Spiro[3.

    • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 2019, 17, 2839-2867.
    • [Link]

  • The "Escape from Flatland" Concept

    • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756.
    • [Link]

  • PhenoFluor for Late-Stage Fluorination

    • Sladojevich, F., et al.
    • [Link]

Sources

Method

Scalable Process Development for 6-Azaspiro[2.5]octan-1-ylmethanol Salts

This Application Note and Protocol guide details the scalable synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol salts , a high-value spirocyclic building block used in medicinal chemistry to enhance metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol salts , a high-value spirocyclic building block used in medicinal chemistry to enhance metabolic stability and


 character in drug candidates.[1]

Executive Summary

Target Molecule: 6-Azaspiro[2.5]octan-1-ylmethanol Hydrochloride (or related salts).[1] CAS Registry Number (Precursor): 871727-05-8 (N-Boc Acid), 1088498-24-1 (Ethyl Ester).[1] Primary Challenge: Safe construction of the strained cyclopropane ring on a multi-kilogram scale without using potentially explosive diazo compounds (e.g., ethyl diazoacetate). Selected Route: A Corey-Chaykovsky cyclopropanation strategy utilizing a sulfoxonium ylide.[1][2] This method offers superior safety profiles compared to Rhodium-catalyzed carbenoid insertions and provides high diastereoselectivity.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid chromatography by utilizing crystalline intermediates and salt formation for purification.

  • Disconnection: The C1-hydroxymethyl group is derived from an ester, which is installed via cyclopropanation of an exocyclic alkene.[1]

  • Starting Material: Commercially available N-Boc-4-piperidone .[1]

  • Key Transformation: The conversion of an

    
    -unsaturated ester to a cyclopropane using dimethylsulfoxonium methylide (generated in situ).
    
Reaction Pathway Diagram

SynthesisRoute SM N-Boc-4-Piperidone (Starting Material) Int1 Step 1: Exocyclic Alkene (HWE Reaction) SM->Int1 Triethyl phosphonoacetate NaH, THF Int2 Step 2: Spiro-Cyclopropane Ester (Corey-Chaykovsky) Int1->Int2 Me3SOI, KOtBu DMSO (Cyclopropanation) Int3 Step 3: N-Boc Alcohol (Selective Reduction) Int2->Int3 LiBH4 or Red-Al THF Product Final Product: 6-Azaspiro[2.5]octan-1-ylmethanol HCl Int3->Product 4M HCl/Dioxane (Deprotection & Salt Formation)

Figure 1: Strategic workflow for the synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol salts.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.[1] Rationale: The HWE reaction is preferred over the Wittig reaction for scale-up due to the water-solubility of phosphate byproducts, simplifying workup.[1]

Protocol:

  • Reactor Setup: Charge a dry reactor with Sodium Hydride (60% dispersion, 1.2 equiv) and anhydrous THF (10 vol) under nitrogen. Cool to 0 °C.

  • Reagent Addition: Add Triethyl phosphonoacetate (1.2 equiv) dropwise, maintaining internal temperature

    
     °C. Stir for 30 min to form the phosphonate anion.
    
  • Substrate Addition: Add a solution of N-Boc-4-piperidone (1.0 equiv) in THF (3 vol) dropwise.

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of ketone.

  • Workup: Quench carefully with water (exothermic). Extract with Ethyl Acetate (EtOAc).[1][3] Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: The crude unsaturated ester is typically high purity (>95%) and used directly.[1] If needed, recrystallize from Hexanes/EtOAc.

Step 2: Corey-Chaykovsky Cyclopropanation (Critical Step)

Objective: Synthesis of 6-(tert-butyl) 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate.[1] Safety Note: This step uses Trimethylsulfoxonium Iodide (TMSOI) .[1][4] Unlike diazoacetate methods, this avoids explosion hazards but requires management of DMSO/base exotherms.

Protocol:

  • Ylide Formation: In a reactor, charge TMSOI (1.5 equiv) and DMSO (anhydrous, 10 vol) . Add Potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise at 20–25 °C. Stir for 1 hour to generate the dimethylsulfoxonium methylide.

    • Observation: The solution will turn milky/cloudy.[1]

  • Addition: Dissolve the Unsaturated Ester (from Step 1) in DMSO (or THF/DMSO mix) and add slowly to the ylide solution.

    • Control: Maintain temperature

      
       °C to prevent decomposition of the ylide.[1]
      
  • Completion: Heat the mixture to 50 °C for 3–5 hours. The ylide acts as a methylene transfer agent, attacking the Michael acceptor (double bond) and displacing DMSO to close the cyclopropane ring.

  • Quench: Cool to RT. Pour into ice-water (20 vol). The product often precipitates or oils out.[1]

  • Isolation: Extract with MTBE (Methyl tert-butyl ether).[1] Wash extensively with water to remove DMSO.[1]

  • Yield Expectation: 75–85%.

Step 3: Selective Reduction of Ester

Objective: Conversion of the ester to the primary alcohol. Reagent Choice: Lithium Borohydride (LiBH


)  is preferred over Lithium Aluminum Hydride (LAH) for scale-up due to easier handling and milder quenching.[1]

Protocol:

  • Dissolution: Dissolve the Spiro-Ester (Step 2) in anhydrous THF (10 vol).

  • Reduction: Add LiBH

    
     (2.0 M in THF, 2.0 equiv)  dropwise at 0 °C.
    
  • Activation: If reaction is slow, add methanol (1.0 equiv) dropwise to generate active borohydride species in situ. Warm to RT and stir for 12 hours.

  • Quench: Cool to 0 °C. Add Acetone (2 equiv) to quench excess hydride, followed by saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc. The product, N-Boc-6-azaspiro[2.5]octan-1-ylmethanol , is obtained as a viscous oil or low-melting solid.[1]

Step 4: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the stable Hydrochloride salt.

Protocol:

  • Reaction: Dissolve the N-Boc Alcohol in 1,4-Dioxane (5 vol) .

  • Acidification: Add 4M HCl in Dioxane (3.0 equiv) at RT.

  • Precipitation: Stir for 2–3 hours. The product salt usually precipitates directly from the reaction mixture.

  • Filtration: Add Et

    
    O or MTBE  (10 vol) to complete precipitation. Filter the solids under nitrogen (hygroscopic).[1]
    
  • Drying: Dry in a vacuum oven at 40 °C with P

    
    O
    
    
    
    desiccant.

Key Process Parameters & Safety

ParameterSpecificationCriticality
Water Content (Step 1)

(Karl Fischer)
High.[1] Water quenches NaH and phosphonate anion.[1]
Temperature (Step 2)

°C during addition
High. Exotherm control prevents ylide decomposition.[1]
DMSO Removal (Step 2)

ppm residual
Medium.[1] DMSO interferes with subsequent reduction.[1]
Quenching (Step 3) Controlled H

evolution
High. LiBH

quench releases hydrogen gas.[1]
Analytical Specifications (Self-Validating)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for disappearance of Boc singlet (1.40 ppm) and appearance of exchangeable NH
    
    
    protons (8.0–9.0 ppm).[1] The cyclopropane protons should appear as high-field multiplets (0.3–1.0 ppm).[1]
  • XRPD: Check crystallinity of the final salt.[1][5] Amorphous material may require recrystallization from Isopropanol/Ethanol.[1]

References

  • Corey-Chaykovsky Reaction Mechanism & Scope

    • Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines." Chemical Reviews, 2003. Link[1]

  • Spiro-Piperidine Synthesis (Analogous Scaffolds)

    • Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie Int.[1] Ed., 2008. Link[1]

  • Safety of Trimethylsulfoxonium Iodide

    • Santa Cruz Biotechnology.[1] "Trimethylsulfoxonium iodide Safety Data Sheet." Link

  • General Protocol for Ester Reduction

    • Brown, H. C., et al. "Selective Reductions. Reaction of Lithium Borohydride with Esters." Journal of Organic Chemistry, 1982. Link[1]

Sources

Application

Application Note: Spirocyclic Amines in Kinase Inhibitor Development

Executive Summary The "Escape from Flatland" initiative has fundamentally shifted kinase inhibitor design. While early generation inhibitors relied heavily on flat, aromatic heteroaromatics (e.g., quinazolines, pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted kinase inhibitor design. While early generation inhibitors relied heavily on flat, aromatic heteroaromatics (e.g., quinazolines, pyrimidines) to mimic the adenine ring of ATP, these structures often suffer from poor solubility, metabolic liability, and promiscuity.

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro-piperidines, azaspiro[4.5]decanes) offer a robust solution. By introducing intrinsic three-dimensionality (


 character) and rigidifying bond vectors, these scaffolds allow medicinal chemists to:
  • Access Novel IP Space: Move beyond crowded flat-aromatic patents.

  • Enhance Selectivity: Exploit specific solvent-exposed pockets that flat rings cannot accurately probe.

  • Optimize ADME: Lower lipophilicity (LogD) and increase metabolic stability by reducing the aromatic ring count.

This guide provides the rationale, case studies, and validated protocols for integrating spirocyclic amines into kinase drug discovery programs.

The Structural Advantage: Why Spirocycles?

The Correlation

Lovering et al. demonstrated that increasing the fraction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 hybridized carbons (

) correlates with improved clinical success.[1][2] Spirocyclic amines serve as bioisosteres for common saturated heterocycles (piperazine, morpholine) but with distinct vector properties.
FeaturePiperazine (Standard)Spirocyclic Amine (Advanced)Impact on Kinase Inhibitor
Geometry Chair conformation (flexible)Rigid, defined vectorsFreezes bioactive conformation; reduces entropy penalty upon binding.
Lipophilicity ModerateTunable (often lower LogD)Improves solubility and reduces non-specific binding (promiscuity).
Metabolism Susceptible to N-oxidationSterically hinderedBlocks metabolic soft spots; improves half-life (

).
Chirality Achiral (usually)Often ChiralAllows for enantiomeric selectivity (fine-tuning potency).
Vector Positioning in the Solvent Front

In Type I and Type II kinase inhibitors, the "tail" region often extends into the solvent-exposed area. Replacing a flexible piperazine tail with a rigid spirocycle can direct solubilizing groups (e.g., -OH, -NH2) into precise interactions with rim residues (e.g., the Glycine-rich loop or


C-helix), enhancing isoform selectivity.

Visualization: The Optimization Workflow

The following diagram illustrates the iterative design cycle when upgrading a "flat" kinase hit to a spirocyclic lead.

SpiroOptimization cluster_check Critical Quality Attribute Hit Flat Kinase Hit (Low Fsp3, Promiscuous) Design Scaffold Hopping (Piperazine -> Spirocycle) Hit->Design Identify Solvent Vectors Synthesis Parallel Synthesis (Buchwald/SnAr) Design->Synthesis Library Gen Separation Chiral Resolution (SFC Purification) Synthesis->Separation Enantiomer Isolation Profiling Kinase Panel & ADME Profiling Separation->Profiling Test Pure Isomers Profiling->Design SAR Iteration Lead Optimized Lead (High Selectivity) Profiling->Lead Validated DATA

Figure 1: Workflow for evolving flat kinase inhibitors into spirocyclic leads. Note the critical step of Chiral Resolution (SFC), as spiro-systems often introduce chirality essential for potency.

Validated Experimental Protocols

Protocol A: Late-Stage Introduction of Spirocyclic Amines

Objective: To append spirocyclic tails to a kinase hinge-binding core (scaffold). Context: Most kinase cores (e.g., pyrimidines, quinolines) have a halide handle (Cl, Br) for coupling.

Materials:

  • Kinase Core (aryl halide)

  • Spirocyclic Amine (e.g., 2-azaspiro[3.3]heptane salts)

  • Catalyst:

    
     or RuPhos Pd G3 (for Buchwald); DIPEA (for 
    
    
    
    )
  • Solvent: 1,4-Dioxane or DMSO (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup (

    
     path - if core is electron deficient): 
    
    • Dissolve Kinase Core (1.0 equiv) in DMSO (0.1 M).

    • Add Spirocyclic Amine (1.2 equiv) and DIPEA (3.0 equiv).

    • Heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Reaction Setup (Buchwald path - if core is unactivated):

    • Charge vial with Kinase Core (1.0 equiv), Spirocyclic Amine (1.2 equiv),

      
       (2.0 equiv).
      
    • Add Pd-catalyst (5 mol%) and Ligand (if not pre-catalyst).

    • Purge with

      
      . Add degassed Dioxane. Heat to 90°C overnight.
      
  • Workup:

    • Dilute with EtOAc, wash with brine (

      
      ). Dry over 
      
      
      
      .
  • Critical Step - Chiral Separation:

    • If the spiro-amine creates a chiral center (common in spiro[3.4] or substituted systems), you MUST separate enantiomers via Supercritical Fluid Chromatography (SFC) before biological testing.

    • Column: Chiralpak AD-H or IG. Modifier: MeOH/CO2.

Protocol B: Biochemical Potency Assay (ADP-Glo™)

Objective: Determine


 of the spiro-inhibitor against the target kinase.
Rationale: Luminescent assays are less prone to interference from the amine-rich spirocycles than fluorescent assays.

Reagents:

  • Recombinant Kinase (e.g., EGFR, JAK2)

  • Substrate (Peptide/Protein)[3][]

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Prep: Prepare 10-point dose-response curves (serial 1:3 dilution) in 100% DMSO. Acoustic dispense 20 nL into 384-well white plates.

  • Enzyme Reaction:

    • Add 2

      
      L of Kinase Buffer (optimized for target).
      
    • Add 2

      
      L of Substrate/ATP mix (ATP concentration should be at 
      
      
      
      ).
    • Incubate at RT for 60 mins (linear range).

  • Detection:

    • Add 4

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 mins.
      
    • Add 8

      
      L Kinase Detection Reagent  (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase light). Incubate 30 mins.
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
Protocol C: Kinetic Solubility (Nephelometry)

Objective: Verify that the spirocycle improves solubility compared to the flat analog.

Procedure:

  • Prepare 10 mM DMSO stock of the test compound.

  • Spike into pH 7.4 Phosphate Buffered Saline (PBS) to final concentrations of 1, 10, 50, 100

    
    M (final DMSO 1%).
    
  • Incubate for 2 hours at RT with shaking.

  • Measure light scattering (Nephelometry) or absorbance at 620 nm (if no chromophore overlap).

  • Pass Criteria: Solubility > 50

    
    M is generally required for reliable cell-based kinase assays.
    

Mechanism of Action Visualization

How does the spirocycle improve selectivity? It often occupies the "exit vector" of the ATP pocket, engaging unique rim residues.

BindingMode Hinge Hinge Region (H-Bonds) Core Heterocyclic Core (Scaffold) Hinge->Core Anchors Inhibitor Spiro Spirocyclic Tail (Rigid 3D Structure) Core->Spiro Projects Vector Solvent Solvent Channel (Selectivity Filter) Spiro->Solvent Specific Interactions (e.g., Salt Bridge) OffTarget Off-Target Kinase (Steric Clash) Spiro->OffTarget Clashes due to Rigidity

Figure 2: Structural basis of selectivity.[3] The rigid spirocyclic tail projects into the solvent channel, permitting specific interactions with the target while creating steric clashes with off-target kinases that lack the accommodating pocket volume.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[2][3][5] The utilization of spirocyclic scaffolds in drug discovery.[6][1][3][7][8][9][10] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Reilly, S. W., et al. (2018).[11] Piperazine Bioisosteres: Synthesis and Application of Spirocyclic Diamines. Journal of Medicinal Chemistry, 61(12), 5367–5379. (Demonstrates Olaparib analog optimization). Link

  • Chen, Y. N., et al. (2016). Discovery of SHP099: A Potent, Selective, and Orally Bioefficacious Allosteric Inhibitor of SHP2. Journal of Medicinal Chemistry, 59(17), 7773-7782. (Key example of spiro-amine utility in kinase-pathway targets). Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization Yields of Spirocyclic Hydrochloride Salts

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of crystallizing spirocyclic hydrochloride salts. The unique three-dimensional and often rigid structure of spirocycles c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of crystallizing spirocyclic hydrochloride salts. The unique three-dimensional and often rigid structure of spirocycles can present significant challenges during crystallization, impacting yield, purity, and polymorphic form.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the crystallization of spirocyclic hydrochloride salts.

Q1: Why are spirocyclic hydrochloride salts often difficult to crystallize?

Spirocyclic compounds possess a rigid, three-dimensional structure due to the shared spiro-carbon, which can lead to complex packing arrangements in the crystal lattice.[1] This inherent structural rigidity can hinder the facile formation of well-ordered crystals. The addition of a hydrochloride salt introduces strong ionic interactions, further influencing solubility and crystallization kinetics, which can sometimes lead to the formation of oils or amorphous solids instead of crystalline material.[3]

Q2: What is a good starting point for solvent selection for my spirocyclic hydrochloride salt crystallization?

A common approach is to use a solvent in which the free base of your spirocyclic compound is soluble and then add a solution of HCl in a miscible organic solvent (e.g., HCl in dioxane, isopropanol, or diethyl ether).[3][4] Alternatively, dissolving the free base in a solvent and bubbling anhydrous HCl gas is another method. The key is to find a solvent or solvent system where the hydrochloride salt has limited solubility, thus promoting precipitation and crystallization. A good starting point is often a polar protic solvent like isopropanol or ethanol, or a polar aprotic solvent such as acetone or acetonitrile.[5]

Q3: My crystallization yields an oil or "goo" instead of a solid. What should I do?

"Oiling out" is a common problem when the melting point of the solid is low or when significant impurities are present, which can depress the melting point.[6] It can also occur if the concentration of the solute is too high or if the cooling rate is too fast. To troubleshoot this, try the following:

  • Add more solvent: This will reduce the supersaturation level.[6]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before moving it to a colder environment.

  • Use a different solvent system: An anti-solvent addition, where a solvent in which the salt is insoluble is slowly added to a solution of the salt, can sometimes induce crystallization.

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.[6]

  • Seed the solution: If you have a small amount of crystalline material, adding a seed crystal can initiate crystallization.

Q4: How does pH affect the crystallization of my hydrochloride salt?

The pH of the crystallization medium is a critical parameter that influences the solubility and the crystalline form of hydrochloride salts.[7][8] For a hydrochloride salt of a basic compound, the solubility is generally higher at lower pH values. The pH at which maximum solubility occurs is known as pHmax.[9] Above this pH, the free base may precipitate, while below it, the salt form is favored.[9] Careful control of pH is therefore essential to achieve the desired crystalline product.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common crystallization problems and offers structured experimental approaches to resolve them.

Issue 1: Low Crystallization Yield

A poor yield (e.g., less than 50%) is a frequent challenge. The potential causes and solutions are outlined below.

Possible Causes & Solutions

Cause Explanation Recommended Action
Excessive Solvent Use Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[6]Protocol: Carefully evaporate a portion of the solvent and attempt to recrystallize. To check for remaining product in the mother liquor, dip a glass rod into the filtrate, let it dry, and observe for residue.[6]
Inappropriate Solvent System The chosen solvent may have too high a solvating power for the hydrochloride salt, leading to high solubility and poor recovery.Protocol: Screen a variety of solvents with different polarities (e.g., alcohols, ketones, esters, ethers). Consider using a binary or ternary solvent system, including an anti-solvent, to fine-tune the solubility.
Premature Crystallization If the solution cools too quickly, especially in the presence of impurities, small, impure crystals can form, trapping mother liquor and reducing the overall yield of pure product.Protocol: Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before transferring to a colder environment. Insulation of the flask can help control the cooling rate.
Incomplete Salt Formation If an insufficient amount of HCl is used, a mixture of the free base and the hydrochloride salt will be present, leading to complex solubility behavior and reduced yield of the desired salt.Protocol: Ensure at least a stoichiometric amount of HCl is added. A slight excess can sometimes be beneficial. Titration or pH measurement can confirm complete salt formation.

Experimental Workflow: Optimizing Solvent Systems for Improved Yield

Solvent_Screening_Workflow cluster_0 Solvent Screening cluster_1 Thermal Crystallization cluster_2 Analysis & Optimization Start Dissolve Spirocyclic Free Base in a Minimal Amount of a Good Solvent (e.g., MeOH, DCM) Solvent_Addition Aliquot into Test Tubes Start->Solvent_Addition Anti_Solvent Add Anti-Solvents of Varying Polarity (e.g., Heptane, Toluene, MTBE) Solvent_Addition->Anti_Solvent Observe Observe for Precipitation (Turbidity, Solid Formation) Anti_Solvent->Observe Isolate Isolate Precipitate and Analyze Yield and Purity Observe->Isolate Compare Compare Yields and Purity from Different Methods Isolate->Compare Start2 Dissolve Spirocyclic HCl Salt in a Minimal Amount of a Hot Solvent (e.g., IPA, Acetone) Cooling Slowly Cool to Room Temperature, then to 0-4 °C Start2->Cooling Isolate2 Isolate Crystals and Analyze Yield and Purity Cooling->Isolate2 Isolate2->Compare Scale_Up Select Optimal Conditions for Scale-Up Compare->Scale_Up

Caption: Workflow for solvent system optimization.

Issue 2: Poor Crystal Quality (Needles, Plates, Amorphous Solid)

The morphology of your crystals can significantly impact downstream processing, such as filtration and drying.

Possible Causes & Solutions

Cause Explanation Recommended Action
Rapid Crystallization Fast crystal growth often leads to the formation of small, poorly formed crystals, including needles and plates, which can be difficult to filter.Protocol: Slow down the crystallization rate by reducing the level of supersaturation. This can be achieved by slower cooling, using a slightly larger volume of solvent, or through vapor diffusion techniques.
Presence of Impurities Impurities can inhibit crystal growth on certain faces, leading to changes in crystal habit.[10][11] They can also act as "growth modifiers," resulting in undesirable morphologies.[11]Protocol: Ensure the starting material is of high purity. If impurities are suspected, consider a purification step such as column chromatography or a preliminary recrystallization of the free base before salt formation.[5]
Solvent Effects The solvent can interact with different crystal faces, influencing their relative growth rates and thereby the final crystal morphology.[12][13]Protocol: Experiment with different solvents. A change in solvent can sometimes dramatically alter the crystal habit. For example, switching from an alcohol to an ester might favor the growth of more equant crystals over needles.
Issue 3: Polymorphism and Inconsistent Crystal Forms

Spirocyclic compounds and their salts can often exist in multiple crystalline forms, known as polymorphs.[14][15][16] Controlling polymorphism is crucial as different polymorphs can have different physical properties, including solubility and stability.[17]

Possible Causes & Solutions

Cause Explanation Recommended Action
Kinetic vs. Thermodynamic Control Often, a less stable (kinetic) polymorph will crystallize first, which may then convert to a more stable (thermodynamic) form over time. The conditions of crystallization (temperature, solvent, supersaturation) determine which form is favored.[17]Protocol: To obtain the thermodynamic polymorph, try slower crystallization rates, higher temperatures, or slurrying the kinetic form in a suitable solvent. To isolate a kinetic polymorph, rapid crystallization at lower temperatures may be effective.
Solvent-Induced Polymorphism The choice of solvent can have a profound effect on which polymorph is obtained.[13]Protocol: A systematic polymorph screen using a wide range of solvents with varying properties (polarity, hydrogen bonding capability) is recommended.
Presence of Impurities Structurally related impurities can sometimes template the growth of a specific polymorph.[11]Protocol: High-purity starting material is essential for consistent polymorphic outcomes. If a specific polymorph is desired, controlled addition of a known "template" impurity could be explored.

Analytical Techniques for Characterizing Crystal Forms

A combination of analytical techniques is necessary to fully characterize the crystalline form of your spirocyclic hydrochloride salt.[18][19]

Technique Information Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for a specific crystalline form, allowing for the identification and differentiation of polymorphs.[18][19]
Differential Scanning Calorimetry (DSC) Determines the melting point and can detect phase transitions between polymorphs.[20]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy Can reveal differences in hydrogen bonding and molecular conformation between different polymorphs.[18][19]
Single-Crystal X-Ray Diffraction (SCXRD) Provides the definitive three-dimensional structure of a crystalline solid.[19]

Logical Flow for Polymorph Investigation

Polymorph_Investigation Start Initial Crystallization (e.g., from IPA) Characterize Characterize Solid by PXRD, DSC, TGA Start->Characterize Screen Perform Polymorph Screen (Vary Solvents, Temperatures, and Crystallization Methods) Characterize->Screen Analyze Analyze Solids from Screen by PXRD Screen->Analyze Identify Identify Unique Polymorphs Analyze->Identify Full_Characterization Fully Characterize Each Polymorph (DSC, TGA, FTIR, Solubility) Identify->Full_Characterization Stability Determine Relative Stability (Slurry Experiments, Competitive Slurrying) Full_Characterization->Stability Select Select Desired Polymorph for Development Stability->Select

Caption: Systematic approach for polymorph screening.

III. Concluding Remarks

The crystallization of spirocyclic hydrochloride salts is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of factors such as solvent choice, pH, temperature, and purity, researchers can effectively troubleshoot common issues and achieve high-yielding, high-quality crystalline products. This guide serves as a starting point for navigating these challenges, and further in-depth investigation into the specific properties of your molecule will ultimately lead to a robust and reproducible crystallization process.

IV. References

  • Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Retrieved February 15, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2021). University of Southampton ePrints. Retrieved February 15, 2026, from [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. (2020). Google Patents. Retrieved February 15, 2026, from

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Method for salt preparation. (2010). Google Patents. Retrieved February 15, 2026, from

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Spirocyclic Motifs in Natural Products. (2017). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]

  • What are the different techniques to characterize chemical crystals?. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Impact of impurities on crystal growth. (2023). Nature. Retrieved February 15, 2026, from [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved February 15, 2026, from [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2023). EMAN RESEARCH PUBLISHING. Retrieved February 15, 2026, from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Solvent-Mediated Enhancement of Additive-Controlled Crystallization. (2017). University of Leeds. Retrieved February 15, 2026, from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved February 15, 2026, from [Link]

  • Purification of organic hydrochloride salt?. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name?. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2016). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Minimizing side reactions in spiro-amine coupling protocols

Welcome to the Spiro-Amine Coupling Technical Support Center . As a Senior Application Scientist, I understand that incorporating spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) is essential for in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Amine Coupling Technical Support Center .

As a Senior Application Scientist, I understand that incorporating spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) is essential for increasing Fsp³ character and improving physicochemical properties in drug candidates. However, the very rigidity and steric bulk that make these scaffolds attractive also make them notorious for failing in standard coupling protocols.

This guide is structured to troubleshoot the specific "silent failures" of spiro-amine chemistry: guanidinium trapping , atropisomer/epimerization risks , and catalyst deactivation .

Module 1: Amide Coupling Troubleshooting

Q: My HATU coupling turns yellow/dark, but LCMS shows unreacted spiro-amine and a mass corresponding to [M+99]. What is happening?

Diagnosis: You are experiencing Guanidinium Trapping .[1] This is the most common failure mode when coupling sterically hindered spiro-amines (secondary amines) using uronium-based reagents (HATU, HBTU).[1]

The Mechanism: Uronium reagents rely on kinetics. In a standard reaction, the amine attacks the activated ester (fast). However, spiro-amines possess significant steric bulk around the nitrogen.[1] This slows down the attack on the carbonyl. Consequently, the amine attacks the electrophilic central carbon of the HATU reagent itself, forming a stable, non-reactive guanidinium species (Mass +99 Da). Once formed, this byproduct is a dead end.

Visualizing the Failure Mode:

GuanidiniumTrap Start Carboxylic Acid + HATU/Base ActiveEster O-At Activated Ester Start->ActiveEster Activation Byproduct Guanidinium Species (DEAD END) Start->Byproduct Direct Reaction Product Desired Amide ActiveEster->Product Path A: Fast Attack (Uncommon for Spiro) SpiroAmine Steric Spiro-Amine SpiroAmine->Product Blocked by Sterics SpiroAmine->Byproduct Path B: Attack on Uronium Carbon

Figure 1: The "Guanidinium Trap" mechanism.[1] With hindered spiro-amines, the reaction pathway diverts toward the stable guanidinium byproduct rather than the desired amide.

The Solution: Switch to Phosphonic Anhydrides (T3P) T3P (Propylphosphonic anhydride) avoids this side reaction entirely because it does not contain a guanidinium moiety.[1] It forms a mixed anhydride that is highly reactive yet less prone to epimerization.[1]

Protocol: T3P Coupling for Hindered Spiro-Amines

ParameterSpecificationRationale
Reagent T3P (50% w/w in EtOAc or DMF)No guanidinium side-reaction; low epimerization risk.[1]
Stoichiometry 1.5 – 2.0 equiv T3PExcess ensures complete activation of the acid.
Base N-Methylmorpholine (NMM) or PyridineDIPEA can sometimes be too bulky combined with spiro-amines.[1] NMM is less basic but nucleophilic enough to drive the cycle.
Solvent 2-MeTHF or EtOAcT3P is supplied in these; avoids DMF workup issues.[1]
Temperature 0°C

RT
Start cold to control exotherm, then warm to drive kinetics.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Spiro-amine (1.1 equiv) in 2-MeTHF (5-10 volumes).

  • Add NMM (3.0 equiv) and cool to 0°C.

  • Add T3P (1.5 equiv) dropwise.[1] Note: T3P is viscous; weigh it rather than pipetting by volume for accuracy.

  • Allow to warm to RT and stir for 12-24h.

  • Workup: Quench with water. Wash organic layer with 0.5M NaOH (removes T3P byproducts) and then 0.5M HCl.[1]

Module 2: Buchwald-Hartwig Cross-Coupling

Q: I am trying to couple a secondary spiro-amine (e.g., 2-azaspiro[3.3]heptane) to an aryl bromide. Standard conditions (Pd(PPh3)4 or Xantphos) yield <10% product.[1] Why?

Diagnosis: Ligand Mismatch & Reductive Elimination Failure.[1] Spiro-amines are secondary amines with the steric footprint of tertiary amines. Standard phosphines (PPh3) or wide-bite-angle ligands (Xantphos) often fail because they do not create a "pocket" that forces the bulky amine and aryl group close enough for reductive elimination.[1]

The Solution: Bulky Dialkylbiaryl Ligands You must use the Buchwald Generation 3/4 Pre-catalysts with specific ligands designed for hindered secondary amines.

Decision Matrix for Ligand Selection:

BuchwaldLogic Start Spiro-Amine Type? Primary Primary Spiro-Amine (-NH2 on ring) Start->Primary Secondary Secondary Spiro-Amine (N is in the ring) Start->Secondary BrettPhos BrettPhos Pd G4 Primary->BrettPhos High Selectivity RuPhos RuPhos Pd G4 Secondary->RuPhos Steric Bulk Handling Base Base Selection: NaOtBu (Standard) LHMDS (Base Sensitive) BrettPhos->Base RuPhos->Base

Figure 2: Ligand selection strategy for spiro-amine cross-coupling.[1] RuPhos is critical for secondary spiro-cyclic amines.

Protocol: RuPhos-Mediated Spiro-Coupling [1]

  • Preparation: Charge reaction vial with Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst: Add RuPhos Pd G4 (1-3 mol%).

    • Why G4? It contains the ligand and precatalyst in a 1:1 ratio and activates at low temperature, preventing Pd-black formation before the difficult oxidative addition occurs.

  • Solvent: Add anhydrous THF or Toluene (degassed).

    • Tip: Do not use DMF/DMSO if possible; they can coordinate to Pd and inhibit the cycle with these specific ligands.

  • Reaction: Seal and heat to 60-80°C.

    • Troubleshooting: If dehalogenation of the aryl halide is observed (Ar-Br

      
       Ar-H), lower the temperature and increase concentration to 0.5M to favor intermolecular coupling over beta-hydride elimination/reduction.
      

Module 3: Advanced FAQ

Q: My spiro-amine has an adjacent chiral center. How do I prevent epimerization?

A: Epimerization occurs via oxazolone formation or direct deprotonation of the activated ester.

  • Avoid: HBTU/HATU with DIPEA (excess base promotes racemization).[1]

  • Use: T3P (as described in Module 1) or DEPBT .[1]

  • Critical Step: Maintain the reaction pH between 7.5 and 8.5. Do not dump excess base at the start.[1] Add base dropwise to maintain pH.[1]

Q: I need to activate a carboxylic acid for a spiro-amine, but T3P failed. What is the "Nuclear Option"?

A: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent converts the acid to an Acid Chloride (or Ketene Iminium) in situ under neutral conditions.[1]

  • Protocol: Dissolve acid in DCM. Add Ghosez’s reagent (1.1 equiv).[1] Stir 1h at RT.[1] (Acid chloride forms).[1][2][3] Add Spiro-amine and mild base (Collidine).[1]

  • Why: Acid chlorides are sterically small (high electrophilicity) compared to bulky OBt/OAt esters, allowing the bulky spiro-amine to attack.[1]

References

  • Guanidinium Formation with Uronium Salts

    • ThermoFisher Scientific Technical Note: "Guanidinium Formation during in situ Activation of Amino Acids by Uronium-Salts."[1][4] Link

    • Journal of Organic Chemistry: "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents." (2025).[1] Link[1]

  • T3P Advantages & Mechanism

    • Common Organic Chemistry: "Amide Bond Formation using T3P (Propylphosphonic Anhydride)." Link

    • American Pharmaceutical Review: "Byproducts of Commonly Used Coupling Reagents."[1][5] Link

  • Buchwald-Hartwig Ligand Selection

    • Chemical Science:[6][7] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." (Buchwald, S.L. et al., 2011).[7] Link

    • WuXi AppTec Guidelines: "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link

  • Spirocyclic Scaffolds in Drug Discovery

    • Drug Hunter: "The Spirocycle Surge in Drug Discovery."[8] (2025).[1][9] Link

Sources

Reference Data & Comparative Studies

Validation

Comparing bioisosterism of spiro[2.5]octane vs piperidine scaffolds

Executive Summary In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from rapid oxidative metabolism and promiscuous binding due to its conformational flexibili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from rapid oxidative metabolism and promiscuous binding due to its conformational flexibility.[1] The 6-azaspiro[2.5]octane scaffold (often referred to simply as the spiro[2.5]octane amine) has emerged as a high-value bioisostere.

This guide analyzes the strategic replacement of the piperidine core with the 6-azaspiro[2.5]octane scaffold. While piperidine offers synthetic accessibility and predictable basicity, the spiro[2.5]octane motif provides superior metabolic stability by blocking the vulnerable C4 position and enhances selectivity through increased


 character and defined exit vectors.
Comparison at a Glance
FeaturePiperidine (

)
6-Azaspiro[2.5]octane (

)
Structure Flexible 6-membered ringRigid spirocyclic system (3+6 fused)
Basicity (

)
~11.2 (Secondary amine)~10.8 - 11.0 (Slightly modulated)
Lipophilicity (

)
Baseline+0.4 to +0.8 (Increases lipophilicity)
Metabolic Liability High (C4 oxidation)Low (C4 blocked by cyclopropane)
Conformation Chair/Boat equilibriumLocked Chair (distorted)
Primary Application H-bond donor/acceptor, LinkerMetabolic blocking, Conformational locking

Physicochemical & Structural Profiling[1]

Structural Geometry and Vectors

The primary driver for this bioisosteric switch is the "Escape from Flatland."[1] Piperidine exists in a dynamic equilibrium between chair conformers.[1] Substituents at the C4 position can adopt axial or equatorial orientations, leading to entropic penalties upon binding.[1]

In contrast, 6-azaspiro[2.5]octane introduces a cyclopropane ring spiro-fused at the C4 position of the piperidine ring.

  • Gem-Dimethyl Mimicry: The spiro-cyclopropane acts as a constrained mimic of a gem-dimethyl group but with a smaller hydrodynamic radius and different electronic properties.[1]

  • Vector Rigidity: The spiro fusion locks the conformation of the piperidine ring, reducing the entropic cost of binding if the vector matches the receptor pocket.

Basicity and Ionization

Both scaffolds are strong bases, existing predominantly as cations at physiological pH (7.4).[1]

  • Piperidine: The lone pair is in an

    
     orbital, highly available for protonation (
    
    
    
    ).[1]
  • Spiro[2.5]octane: The inductive effect of the cyclopropane ring (which has significant

    
    -character in its C-C bonds) is electron-withdrawing. When fused at the 
    
    
    
    -position relative to the nitrogen, this effect is attenuated but can still result in a slight depression of
    
    
    (typically 0.2–0.5 units lower than parent piperidine), potentially improving membrane permeability (
    
    
    ) by increasing the fraction of neutral species slightly.
Lipophilicity ( )

Replacing a piperidine with 6-azaspiro[2.5]octane adds two carbon atoms (


 unit).[1]
  • Effect: This generally increases

    
     by 0.5–0.8 units.[1]
    
  • Mitigation: While higher lipophilicity can increase non-specific binding, the increase in

    
     (fraction of 
    
    
    
    carbons) often correlates with better solubility and clinical success compared to adding aromatic rings.

Metabolic Stability Mechanisms[2][3]

The most critical advantage of the spiro[2.5]octane scaffold is the blockade of oxidative metabolism.

Mechanism of Action

Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) frequently target the C4 position of piperidine rings for hydroxylation due to its accessibility and electronic activation.

  • Piperidine: C4-H abstraction

    
     Radical intermediate 
    
    
    
    C4-OH
    
    
    Metabolite excretion.[1]
  • Spiro[2.5]octane: The C4 position is quaternary (spiro-carbon).[1] It has no abstractable protons.[1] The adjacent cyclopropane ring is also sterically bulky and electronically deactivated against radical formation, effectively "capping" the metabolic soft spot.[1]

MetabolicPathway cluster_0 Metabolic Fate Comparison cluster_1 Spiro Advantage Pip Piperidine Scaffold CYP CYP450 Enzyme Pip->CYP Oxidative Attack Metab 4-Hydroxy-Piperidine (Rapid Clearance) CYP->Metab Hydroxylation Block Metabolic Blockade (No C4-H) CYP->Block Reaction Fails Spiro 6-Azaspiro[2.5]octane Spiro->CYP Steric Hindrance Stable Parent Drug Retained (Extended Half-life) Block->Stable In vivo Stability

Figure 1: Mechanistic comparison of metabolic fates. The spiro scaffold prevents the formation of the unstable radical intermediate required for hydroxylation.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols are recommended.

Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the piperidine and spiro[2.5]octane analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

Protocol:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Mix compound with HLM (final protein conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1]
    
    

Success Criteria: A decrease in


 of >50% for the spiro analog indicates successful metabolic blocking.
Determination (Potentiometric Titration)

Objective: Determine the exact ionization constant to assess membrane permeability risks.[1]

Protocol:

  • Prepare a 10 mM solution of the hydrochloride salt of the spiro compound in degassed water.[1]

  • Titrate with 0.1 M NaOH standardized solution at 25°C under

    
     atmosphere using an automatic titrator (e.g., Sirius T3).
    
  • Perform a blank titration (water/solvent only).[1]

  • Calculate

    
     using the Bjerrum difference plot method.[1]
    
  • Note: If the compound is lipophilic, use a co-solvent method (methanol/water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

Decision Framework for Scaffold Selection

Use this logic flow to determine when to deploy the spiro[2.5]octane scaffold.

DecisionTree Start Start: Piperidine Lead Optimization MetabIssue Is C4 Metabolic Clearance High? Start->MetabIssue Potency Is Potency Limited by Entropy? MetabIssue->Potency No Lipophil Can LogP Increase be Tolerated? MetabIssue->Lipophil Yes UseSpiro DEPLOY Spiro[2.5]octane (Block Metabolism + Rigidify) Potency->UseSpiro Yes (Need Rigidity) KeepPip Retain Piperidine (Focus on other regions) Potency->KeepPip No Lipophil->UseSpiro Yes (+0.5 LogP ok) UseGem Try Gem-Dimethyl Piperidine (Less Lipophilic than Spiro) Lipophil->UseGem No (Need lower LogP)

Figure 2: Decision tree for bioisosteric replacement strategy.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [Link]

  • Barnes-Seeman, D. (2012).[1] The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2025). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information.[1] [Link]

Sources

Comparative

A Comparative Guide to Validating the Chiral Purity of 6-Azaspiro[2.5]octan-1-ylmethanol Enantiomers

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of therapeutic candidates. The 6-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of therapeutic candidates. The 6-azaspiro[2.5]octane moiety is a key building block in numerous pharmacologically active compounds, and the stereochemistry of its derivatives, such as 6-Azaspiro[2.5]octan-1-ylmethanol, can profoundly influence their biological activity. This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of 6-Azaspiro[2.5]octan-1-ylmethanol enantiomers, offering insights into the principles, experimental workflows, and relative merits of each approach.

The Imperative of Chiral Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental.[1] Therefore, regulatory bodies like the FDA emphasize the need for stringent control and accurate measurement of the enantiomeric composition of chiral drugs.[2] This necessitates the use of robust and validated analytical methods to determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture.[3]

A Comparative Overview of Analytical Techniques

The validation of chiral purity for 6-Azaspiro[2.5]octan-1-ylmethanol can be approached using several sophisticated analytical techniques. The choice of method depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis (e.g., routine quality control versus absolute configuration determination). The most prominent methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique for separating enantiomers.[4]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful method for determining enantiomeric ratios in solution.[6][7]

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine the absolute configuration of chiral molecules.[8][9]

The following sections delve into the specifics of each of these techniques, providing a rationale for their application to 6-Azaspiro[2.5]octan-1-ylmethanol and outlining detailed experimental protocols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantiomeric purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[1][4] The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices

For a molecule like 6-Azaspiro[2.5]octan-1-ylmethanol, which contains both a secondary amine and a primary alcohol, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad enantioselectivity.[10] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the chiral cavities of the CSP. The choice of mobile phase is critical for optimizing the separation. Normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically employed for such compounds.[10] The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of 6-Azaspiro[2.5]octan-1-ylmethanol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK® series or equivalent).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Sample of 6-Azaspiro[2.5]octan-1-ylmethanol (racemic standard and test sample)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic standard and the test sample of 6-Azaspiro[2.5]octan-1-ylmethanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chiral Separation on Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee% Calculation Integration->Calculation

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds.[5][11] For 6-Azaspiro[2.5]octan-1-ylmethanol, derivatization is often necessary to increase its volatility and improve chromatographic performance.

Causality Behind Experimental Choices

The primary and secondary amine and hydroxyl groups in 6-Azaspiro[2.5]octan-1-ylmethanol make it polar and less volatile. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts these polar groups into less polar, more volatile derivatives. The separation of these derivatized enantiomers is then achieved on a chiral capillary column, often coated with a cyclodextrin-based stationary phase.[11] The choice of carrier gas (typically hydrogen or helium) and the temperature program are critical for achieving optimal resolution.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric excess of 6-Azaspiro[2.5]octan-1-ylmethanol after derivatization.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., Cyclodextrin-based).

Reagents:

  • Dichloromethane (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Sample of 6-Azaspiro[2.5]octan-1-ylmethanol (racemic standard and test sample)

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the sample in 100 µL of anhydrous dichloromethane.

    • Add 50 µL of TFAA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with dichloromethane if necessary.

  • Chromatographic Conditions:

    • Column: e.g., Hydroxypropyl-β-cyclodextrin phase (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Hydrogen or Helium at a constant flow.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Analysis:

    • Inject the derivatized racemic standard to confirm separation.

    • Inject the derivatized test sample.

    • Integrate the peak areas.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing Derivatization Derivatization SamplePrep->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral Separation on Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee% Calculation Integration->Calculation

Caption: Chiral GC workflow for enantiomeric excess determination.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct advantage in that it does not require chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture can lead to the formation of transient diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum.[6][7][12]

Causality Behind Experimental Choices

For 6-Azaspiro[2.5]octan-1-ylmethanol, with its hydrogen bond donor (amine and alcohol) and acceptor sites, CSAs that can engage in these interactions are suitable. Examples include chiral acids like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its derivatives.[13][14] The formation of diastereomeric complexes relies on non-covalent interactions, and the degree of chemical shift non-equivalence (ΔΔδ) depends on the specific CSA, the solvent, and the concentration.[13] A non-polar deuterated solvent like CDCl₃ is often preferred to maximize these interactions.

Experimental Protocol: NMR with CSA

Objective: To determine the enantiomeric ratio of 6-Azaspiro[2.5]octan-1-ylmethanol.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Chiral Solvating Agent (e.g., (R)-BINOL)

  • Sample of 6-Azaspiro[2.5]octan-1-ylmethanol (racemic standard and test sample)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the sample into an NMR tube.

    • Add a molar equivalent of the CSA.

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a proton signal that shows clear separation for the two diastereomeric complexes. Protons close to the stereocenter are often good candidates.

  • Analysis:

    • Integrate the separated signals corresponding to each enantiomer.

  • Calculation of Enantiomeric Ratio:

    • Enantiomeric Ratio = Integral_major : Integral_minor

    • ee (%) can be calculated from the integrals.

Workflow Diagram

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & CSA in NMR Tube Dissolution Dissolve in CDCl3 SamplePrep->Dissolution Acquisition 1H NMR Acquisition Dissolution->Acquisition Integration Signal Integration Acquisition->Integration Calculation Enantiomeric Ratio Calculation Integration->Calculation VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Sample Preparation VCD_Measurement VCD Spectrum Measurement SamplePrep->VCD_Measurement Comparison Spectral Comparison VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Calculation DFT Calculation of VCD Spectrum Conformational_Search->DFT_Calculation DFT_Calculation->Comparison Assignment Absolute Config. Assignment Comparison->Assignment

Caption: VCD workflow for absolute configuration determination.

Quantitative Performance Comparison

FeatureChiral HPLCChiral GCNMR with CSAVibrational Circular Dichroism (VCD)
Primary Application Enantiomeric excess (ee) determinationee determination for volatile compoundsEnantiomeric ratio determinationAbsolute configuration determination
Sensitivity High (µg/mL to ng/mL)Very high (pg level)Moderate (mg scale)Low (mg scale)
Resolution HighVery highModerateNot applicable (spectroscopic)
Sample Throughput HighHighModerateLow
Derivatization Not usually requiredOften requiredNot requiredNot required
Instrumentation Common in analytical labsCommon in analytical labsCommon in research labsSpecialized instrumentation
Self-Validating Aspect Baseline separation of enantiomersBaseline separation of enantiomersDistinct, well-resolved signalsComparison with theoretical data

Conclusion

The validation of the chiral purity of 6-Azaspiro[2.5]octan-1-ylmethanol enantiomers is a multi-faceted challenge that can be addressed by a range of powerful analytical techniques. Chiral HPLC and GC are the workhorses for routine enantiomeric excess determination, offering high throughput and sensitivity. NMR with chiral solvating agents provides a rapid, non-separative method for determining enantiomeric ratios. For the unambiguous determination of absolute configuration, Vibrational Circular Dichroism stands out as a definitive technique. The selection of the most appropriate method will be guided by the specific requirements of the analysis at each stage of the drug development process, from discovery to quality control. A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral compounds.

References

  • Chiral NMR solvating agents. ResearchGate. Available at: [Link]

  • Absolute Configuration by VCD. BioTools. Available at: [Link]

  • Chiral NMR solvating additives for differentiation of enantiomers. PubMed. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Separation (Preparative). Chiralpedia. Available at: [Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. The University of Bath's research portal. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

Sources

Validation

Comparative Solubility Profiling: Free Base vs. Hydrochloride Salt Forms

Topic: Comparative Solubility Study of Free Base vs. Hydrochloride Salt Forms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [2][3][4][5] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solubility Study of Free Base vs. Hydrochloride Salt Forms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[2][3][4][5]

Executive Summary

In pharmaceutical development, the selection between a free base and its salt form is a critical decision point that dictates bioavailability, stability, and manufacturability.[1] While Hydrochloride (HCl) salts are the industry standard—comprising nearly 60% of all salt forms due to their superior aqueous solubility—they are not a universal solution.

This guide provides a technical comparison of Free Base vs. HCl salt forms, supported by mechanistic insights and a standardized experimental protocol. It challenges the assumption that "Salt is always better" by highlighting phenomena like the Common Ion Effect , where HCl salts may exhibit suppressed solubility in gastric environments.

Scientific Principles: The Mechanics of Solubility

To predict performance, one must understand the thermodynamic forces at play. Solubility is not merely "dissolving"; it is the equilibrium between the crystal lattice energy of the solid and the solvation energy of the liquid.

Ionization and Lattice Energy
  • Free Base: Typically exists in a non-ionized state at neutral pH. The crystal lattice is held together by weak van der Waals forces or hydrogen bonding. To dissolve, the solvent must overcome this lattice energy without the aid of strong ion-dipole interactions. Consequently, free bases are often lipophilic (permeable) but poorly water-soluble.

  • HCl Salt: Formed by protonating the basic nitrogen of the drug with hydrochloric acid. The resulting ionic bond creates a crystal lattice with higher energy, but the solvation enthalpy is significantly more favorable. Water molecules orient around the ions (hydration shells), drastically lowering the free energy required to bring the molecule into solution.

The Common Ion Effect (The "Trap")

A critical oversight in early development is ignoring the Common Ion Effect.



In the stomach (pH 1.2), the concentration of chloride ions (

) is high (~0.1 M). If a drug is administered as an HCl salt, the high background

shifts the equilibrium to the left (Le Chatelier’s principle), potentially precipitating the salt out of solution. This is why some HCl salts dissolve slower in simulated gastric fluid (SGF) than in pure water.
Mechanism Visualization

DissolutionMechanism node_base Free Base Solid (Low Lattice Energy) process_prot Protonation (pH < pKa) node_base->process_prot Acidic Media node_salt HCl Salt Solid (Ionic Lattice) process_solv Hydration Shell Formation node_salt->process_solv Water state_precip Precipitation (Common Ion Effect) node_salt->state_precip High [Cl-] Media (Gastric Fluid) state_sol Dissolved Drug (Ionized) process_prot->state_sol High Solubility process_solv->state_sol state_precip->node_salt Equilibrium Shift

Figure 1: Mechanistic pathway of dissolution for Free Base vs. HCl Salt, highlighting the risk of precipitation in high-chloride environments.

Case Study: Lidocaine (Base vs. HCl)

Lidocaine serves as an excellent model compound to demonstrate the functional divergence between forms.

Comparative Data Profile
ParameterLidocaine Free BaseLidocaine HCl Monohydrate
MW ( g/mol ) 234.34288.80
Physical State White crystalline powderWhite crystalline powder
Water Solubility Practically Insoluble (< 0.1 mg/mL)Very Soluble (> 500 mg/mL)
LogP (Lipophilicity) ~2.4 (High Permeability)Low (Ionized form)
Melting Point 68°C75–79°C
Primary Utility Transdermal patches, Ointments (Lipid soluble)Injectables, Oral Solutions (Aqueous soluble)
Analysis
  • The HCl Advantage: For an injectable anesthetic, the drug must be in solution. The HCl salt allows for high-concentration aqueous formulations (e.g., 2% Lidocaine HCl) that are stable and safe for injection.

  • The Base Advantage: For a transdermal patch, the drug must cross the lipophilic stratum corneum. The ionized HCl salt cannot easily penetrate this barrier. The Free Base, being non-ionized and lipophilic, partitions readily into the skin.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

To objectively compare your specific drug candidate, you must perform a Thermodynamic Solubility Assessment . Do not rely on Kinetic Solubility (DMSO precipitation) for salt selection, as it does not account for the crystal lattice energy of the salt.

Protocol Overview

Method: Standard Shake-Flask (Gold Standard) Duration: 24 to 72 Hours Detection: HPLC-UV

Step-by-Step Workflow
  • Preparation:

    • Weigh 10 mg of Free Base into Vial A.

    • Weigh 10 mg of HCl Salt into Vial B.

    • Note: Ensure excess solid is present (suspension).

  • Media Addition:

    • Add 1.0 mL of buffer to each vial.

    • Buffers Required:

      • pH 1.2 (SGF without enzymes) - Critical for Common Ion Effect check.

      • pH 4.5 (Acetate buffer).

      • pH 6.8 (Phosphate buffer).

      • Distilled Water.

  • Equilibration:

    • Place vials on an orbital shaker (300 rpm) at 37°C (body temp) or 25°C (ambient).

    • Shake for 24 hours (Screening) or 72 hours (Definitive).

  • Phase Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes.

    • Crucial: Measure the pH of the supernatant. The salt may have altered the buffer pH.

  • Quantification:

    • Dilute supernatant with mobile phase.

    • Analyze via HPLC-UV.[2][3]

  • Solid State Verification (The "Trust" Step):

    • Analyze the remaining solid pellet via XRPD (X-Ray Powder Diffraction).

    • Why? To ensure the HCl salt did not disproportionate back to the Free Base during the experiment.

Workflow Diagram

ExperimentalWorkflow start Weigh Excess Solid (Base & HCl) add_media Add Media (pH 1.2, 4.5, 6.8, Water) start->add_media shake Shake & Equilibrate (24-72h @ 37°C) add_media->shake separate Centrifuge & Filter shake->separate analyze_solid Analyze Pellet (XRPD / DSC) separate->analyze_solid Stability Check check_ph Check Final pH separate->check_ph analyze_liq Analyze Supernatant (HPLC-UV) check_ph->analyze_liq Solubility Data

Figure 2: Standardized Shake-Flask Workflow for thermodynamic solubility determination.

Strategic Decision Matrix

When should you choose the HCl Salt over the Free Base? Use this logic flow.

ScenarioRecommended FormRationale
Oral Tablet (Immediate Release) HCl Salt Rapid dissolution in stomach required; salt overcomes lattice energy.
Oral Tablet (Controlled Release) Free Base Lower solubility delays release; reduces "dose dumping" risk.
Injectable (IV/IM) HCl Salt Must be fully soluble in aqueous vehicle to prevent embolism.
Topical / Transdermal Free Base Non-ionized form penetrates lipid skin barrier significantly better.
High Chloride Sensitivity Alternative Salt If HCl salt precipitates in SGF (Common Ion Effect), switch to Mesylate or Tartrate.
Decision Tree

DecisionTree root Drug Delivery Goal route_oral Oral Delivery root->route_oral route_iv Injectable (IV) root->route_iv route_topical Topical/Transdermal root->route_topical q_release Release Profile? route_oral->q_release res_hcl Select HCl Salt route_iv->res_hcl Needs Solubility res_base Select Free Base route_topical->res_base Needs Lipophilicity q_release->res_base Sustained Release q_common_ion Precipitates in 0.1M HCl? q_release->q_common_ion Immediate Release res_alt Select Mesylate/Tartrate q_common_ion->res_hcl No q_common_ion->res_alt Yes (Common Ion Effect)

Figure 3: Strategic Decision Tree for selecting between Free Base, HCl Salt, or Alternative Salts.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • FDA Center for Drug Evaluation and Research. (2002). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

  • Miyazaki, T., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. International Journal of Pharmaceutics. Link

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Understanding the Hazard Profile Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Based on the data for the parent compound, 6-Azaspiro[2.5]octane hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Based on the data for the parent compound, 6-Azaspiro[2.5]octane hydrochloride, we can infer a similar hazard profile for its methanol derivative.

Table 1: Hazard Identification for 6-Azaspiro[2.5]octane hydrochloride [1][2]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicityH335: May cause respiratory irritation

Given these hazards, 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride must be treated as a hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and ecosystems.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is a multi-step process that ensures safety and regulatory compliance from the point of generation to its final disposition. This workflow is grounded in the Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste management from "cradle-to-grave".[4]

DisposalWorkflow cluster_0 Step 1: Waste Identification & Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization cluster_3 Step 4: Labeling cluster_4 Step 5: Temporary Storage cluster_5 Step 6: Disposal Request & Pickup A Identify as Hazardous Waste (based on inferred toxicity) B Segregate from incompatible materials (e.g., strong oxidizers, bases) A->B  Proceed to   C Use a dedicated, labeled, and chemically compatible container B->C  Proceed to   D Affix a Hazardous Waste Label with complete information C->D  Proceed to   E Store in a designated Satellite Accumulation Area (SAA) D->E  Proceed to   F Submit a waste pickup request to the Environmental Health & Safety (EHS) office E->F  Proceed to  

Caption: Disposal workflow for 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride.

All waste containing 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be considered hazardous waste.[5] Do not attempt to neutralize the hydrochloride salt with a base without a thorough risk assessment and approval from your institution's Environmental Health and Safety (EHS) department, as the reaction could generate heat or hazardous byproducts.

Proper segregation is critical to prevent dangerous chemical reactions.[3]

  • Do not mix waste containing 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride with:

    • Strong oxidizing agents

    • Strong bases

    • Other incompatible chemical waste streams

  • Collect this waste stream in a dedicated container.

The choice of container is crucial for safe storage and transport.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with the entire waste matrix, including any solvents.

  • Container Integrity: The container must be in good condition, with no cracks, leaks, or residue on the exterior.

  • Secure Closure: The container must have a tight-fitting, screw-top cap to prevent spills and the release of vapors.

Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride"

    • The concentration or percentage of each component in the waste mixture.

    • The date accumulation started.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The specific hazards (e.g., "Toxic," "Irritant").

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Keep the container closed at all times, except when adding waste.

Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), it must be transferred to a licensed hazardous waste vendor for final disposal.

  • Do not transport hazardous waste outside of your laboratory.

  • Submit a chemical waste pickup request to your institution's EHS department.

  • EHS personnel are trained and authorized to transport the waste to a central accumulation area for shipment to a licensed disposal facility.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

    • A respirator if there is a risk of inhaling dust or aerosols.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material using a dustpan and brush, avoiding the generation of dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to absorb the spill.

  • Collection and Disposal:

    • Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.

    • Dispose of this container as hazardous waste following the procedures outlined above.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to these detailed procedures for the disposal of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride, you are not only ensuring compliance with federal and local regulations but also upholding your professional responsibility to protect yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54593187, 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.